TPT-260
説明
Structure
3D Structure
特性
IUPAC Name |
[5-(carbamimidoylsulfanylmethyl)thiophen-2-yl]methyl carbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4S3/c9-7(10)13-3-5-1-2-6(15-5)4-14-8(11)12/h1-2H,3-4H2,(H3,9,10)(H3,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDUNTSTRCLVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)CSC(=N)N)CSC(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of TPT-260: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPT-260 is a novel small molecule compound that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, including Alzheimer's disease (AD) and ischemic stroke. Its primary mechanism of action is the stabilization of the retromer complex, a crucial component of the cellular machinery responsible for protein trafficking. By enhancing retromer function, this compound modulates multiple downstream pathological pathways, including amyloid-β (Aβ) production and neuroinflammation. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Introduction: The Retromer Complex as a Therapeutic Target
The retromer complex is a highly conserved protein assembly that plays a central role in the endosomal sorting and recycling of transmembrane proteins. It is composed of a cargo-selective core trimer of vacuolar protein sorting (VPS) proteins: VPS35, VPS26, and VPS29. This core complex recognizes and binds to specific cargo proteins within the endosomes, directing their transport to the trans-Golgi network (TGN) or the plasma membrane.
Dysfunction of the retromer complex has been implicated in the pathogenesis of several neurodegenerative disorders. In Alzheimer's disease, impaired retromer function leads to the mis-trafficking of the amyloid precursor protein (APP), favoring its amyloidogenic processing and the subsequent production of neurotoxic Aβ peptides. In the context of ischemic stroke, retromer dysfunction can exacerbate neuroinflammatory responses.
This compound, also known as R55, was identified as a pharmacological chaperone that binds to and stabilizes the retromer complex.[1] This stabilization enhances the overall function of the retromer, thereby correcting the downstream pathological consequences of its dysfunction.
Core Mechanism of Action: Retromer Stabilization
This compound acts as a molecular "glue" that reinforces the interactions between the subunits of the retromer core complex. This chaperone activity has been demonstrated to increase the thermal stability of the complex and elevate the cellular levels of key retromer proteins.
Quantitative Data on Retromer Stabilization
| Parameter | Value | Experimental System | Reference |
| Binding Affinity (Kd) | ~ 5 µM | In vitro thermal denaturation assay | [1] |
| Effect on Vps35 Levels | ~60% increase | Primary hippocampal neurons (48h treatment) | [2] |
| EC50 for Vps35 Increase | ~3.3 µM | Primary hippocampal neurons | [2] |
Therapeutic Applications and Associated Mechanisms
The enhancement of retromer function by this compound has been shown to have significant therapeutic effects in preclinical models of Alzheimer's disease and ischemic stroke through distinct but related mechanisms.
Alzheimer's Disease: Modulation of APP Trafficking and Tau Phosphorylation
In the context of Alzheimer's disease, this compound's primary effect is the restoration of proper APP trafficking. By stabilizing the retromer complex, this compound promotes the recycling of APP away from the endosomes, where the amyloidogenic enzymes β-secretase (BACE1) and γ-secretase are active. This shift in APP localization leads to a reduction in the production of Aβ peptides.[3][4] Furthermore, this compound treatment has been shown to decrease the phosphorylation of Tau protein, another key pathological hallmark of AD.[3]
Caption: this compound's mechanism in Alzheimer's Disease.
| Endpoint | Cell/Animal Model | Treatment Conditions | Result | Reference |
| Secreted Aβ 1-40 | hiPSC-derived neurons (SORL1 Var) | This compound | Significant reduction | [3][4] |
| Secreted Aβ 1-42 | hiPSC-derived neurons (SORL1 +/-) | This compound | Significant reduction | [3][4] |
| Phosphorylated Tau (Thr231) | hiPSC-derived neurons (all genotypes) | This compound | Significant reduction | [3] |
| Endosome Size | hiPSC-derived neurons (SORL1 deficient) | This compound | Reduction to wild-type levels | [5] |
Ischemic Stroke: Attenuation of Neuroinflammation
In the context of ischemic stroke, this compound exerts a potent anti-inflammatory effect by modulating the activity of microglia, the resident immune cells of the brain. This compound inhibits the activation of M1 pro-inflammatory microglia by suppressing the nuclear translocation of NF-κB, a key transcription factor that drives the expression of inflammatory cytokines.[6][7] This leads to a reduction in the production of pro-inflammatory mediators such as TNF-α and IL-1β. Additionally, this compound has been shown to inhibit the formation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the inflammatory response.[6]
Caption: this compound's anti-inflammatory mechanism in stroke.
| Endpoint | Animal Model | Treatment Conditions | Result | Reference |
| Brain Infarct Area | MCAO mice | This compound | Significant reduction | [6][7][8] |
| Neurological Function | MCAO mice | This compound | Significant improvement (Bederson score) | [6][7][8] |
| IL-1β Levels (Brain) | MCAO mice | This compound | Significant reduction | [6][7][8] |
| TNF-α Levels (Brain) | MCAO mice | This compound | Significant reduction | [6][7][8] |
| NLRP3, TNF-α, IL-1β Gene Expression | Primary microglia (LPS/Nig treated) | This compound pre-treatment | Significant suppression | [9] |
Detailed Experimental Protocols
Retromer Stabilization Assay (Thermal Denaturation)
Objective: To determine the ability of this compound to stabilize the retromer complex against heat-induced denaturation.
Protocol:
-
Purified retromer complex (Vps35, Vps26, and Vps29 subunits) is incubated with varying concentrations of this compound or vehicle control.
-
The protein-ligand mixtures are subjected to a temperature gradient using a thermal cycler.
-
Protein unfolding is monitored by measuring the change in intrinsic tryptophan fluorescence or using a dye that binds to hydrophobic regions of unfolded proteins.
-
The melting temperature (Tm) of the retromer complex in the presence and absence of this compound is calculated. An increase in Tm indicates stabilization.
-
The dissociation constant (Kd) is determined by fitting the change in Tm as a function of this compound concentration to a binding isotherm.
In Vitro Microglia Activation and NF-κB Translocation Assay
Objective: To assess the effect of this compound on the activation of pro-inflammatory microglia and the nuclear translocation of NF-κB.
Protocol:
-
Primary microglia are cultured and pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Microglial activation is induced by treatment with lipopolysaccharide (LPS) and Nigericin (Nig).
-
For NF-κB translocation analysis, cells are fixed and permeabilized.
-
Immunofluorescence staining is performed using an antibody against the p65 subunit of NF-κB.
-
Nuclei are counterstained with DAPI.
-
Cells are imaged using confocal microscopy, and the nuclear-to-cytoplasmic fluorescence ratio of p65 is quantified to determine the extent of nuclear translocation.
-
For cytokine analysis, the cell culture supernatant is collected, and the levels of TNF-α and IL-1β are measured using ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological chaperones stabilize retromer to limit APP processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic enhancement of retromer rescues endosomal pathology induced by defects in the Alzheimer’s gene SORL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
TPT-260 as a Retromer Complex Chaperone: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The retromer complex is a crucial component of the cellular machinery responsible for sorting and trafficking transmembrane proteins from endosomes to the trans-Golgi network or the plasma membrane.[1][2] Dysfunction of the retromer complex has been implicated in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease (AD).[3][2] TPT-260 (also known as R55) is a small molecule pharmacological chaperone that stabilizes the retromer complex, enhancing its function and offering a promising therapeutic strategy for these conditions.[4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative effects on disease-related pathologies, and detailed experimental protocols for its study.
Introduction: The Retromer Complex and Its Role in Cellular Trafficking
The retromer complex is a highly conserved protein assembly that plays a pivotal role in the retrograde transport of a wide array of protein cargo from endosomes.[2] It is composed of a cargo-recognition core, a trimer of vacuolar protein sorting (VPS) proteins: VPS35, VPS26, and VPS29.[3] This core complex associates with a membrane-targeting component, typically a dimer of sorting nexin (SNX) proteins.[1][3]
The primary function of the retromer is to mediate the recycling of transmembrane proteins, preventing their degradation in lysosomes and ensuring their proper localization and function within the cell.[3] This trafficking role is critical for a multitude of cellular processes, including receptor signaling and homeostasis.[6][1]
This compound: A Pharmacological Chaperone for the Retromer Complex
This compound is a small molecule that acts as a pharmacological chaperone, directly binding to and stabilizing the VPS35-VPS26-VPS29 core of the retromer complex.[4][5] This stabilization enhances the overall function of the retromer, promoting the efficient trafficking of its cargo proteins.[4] The therapeutic potential of this compound has been investigated in preclinical models of both Alzheimer's disease and ischemic stroke.
Mechanism of Action
This compound's primary mechanism of action is to increase the stability of the retromer trimer.[5] This enhanced stability leads to several downstream effects that are beneficial in the context of neurodegenerative disease:
-
Improved Cargo Trafficking: By stabilizing the retromer, this compound facilitates the trafficking of key cargo proteins, such as the amyloid precursor protein (APP) and the SORLA receptor, away from endosomal compartments where pathogenic processing can occur.[4][5]
-
Reduction of Amyloidogenic APP Processing: In the context of Alzheimer's disease, the retromer plays a role in trafficking APP away from the endosome, a primary site for its cleavage by β-secretase (BACE1) into amyloid-β (Aβ) peptides.[5] By enhancing retromer function, this compound reduces the residency time of APP in the endosome, thereby decreasing the production of pathogenic Aβ peptides.[4][5]
-
Modulation of Tau Pathology: this compound has also been shown to lower levels of phosphorylated Tau (p-Tau), a key pathological hallmark of Alzheimer's disease.[4] The precise mechanism linking retromer function to Tau pathology is still under investigation but may involve improved clearance of Tau or indirect effects related to overall neuronal health.
-
Anti-Inflammatory Effects: In models of ischemic stroke, this compound has demonstrated potent anti-inflammatory properties. It has been shown to inhibit the activation of M1 microglia and suppress the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokines such as IL-1β and TNF-α.[7][8]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound treatment in various preclinical models.
Table 1: Effect of this compound on Alzheimer's Disease-Related Pathologies in hiPSC-Derived Neurons
| Genotype | Treatment | Outcome Measure | Result | Reference |
| SORL1+/- | This compound | Secreted Aβ 1-40 | Reduced to Wild-Type Levels | [9] |
| SORL1+/- | This compound | Secreted Aβ 1-42 | Reduced to Wild-Type Levels | [9] |
| SORL1 Variant | This compound | Secreted Aβ 1-40 | Reduced to Wild-Type Levels | [9] |
| SORL1 Variant | This compound | Secreted Aβ 1-42 | Reduced to Wild-Type Levels | [9] |
| SORL1 KO | This compound | Secreted Aβ 1-40 | Significant Reduction | [9] |
| SORL1 KO | This compound | Secreted Aβ 1-42 | No Significant Reduction | [9] |
| All Genotypes | This compound | Phospho-Tau (Thr231) | Significant Reduction | [9] |
| SORL1 KO | This compound | Phospho-Tau (PHF-1) | Significant Reduction | [9] |
| SORL1 KO | This compound | Phospho-Tau (AT8) | Significant Reduction | [9] |
| SORL1 Deficient/Variant | This compound | Early Endosome Size | Significantly Reduced | [4][5] |
Table 2: Effect of this compound on Neuroinflammation in a Mouse Model of Ischemic Stroke (MCAO)
| Treatment Group | Outcome Measure | Result | Reference |
| This compound | Brain Infarct Area | Significantly Reduced | [7][10] |
| This compound | Neurological Function (Bederson score) | Significantly Improved | [7][10] |
| This compound | IL-1β Levels (Brain) | Significantly Reduced | [7][10] |
| This compound | TNF-α Levels (Brain) | Significantly Reduced | [7][10] |
| This compound | NF-κB Nuclear Translocation in Microglia | Suppressed | [7][10] |
| This compound | NOD-like receptor protein 3 (NLRP3) | Inhibited | [7][10] |
Signaling Pathways and Experimental Workflows
Retromer-Mediated Protein Trafficking
The following diagram illustrates the central role of the retromer complex in sorting cargo from the endosome. This compound acts by stabilizing the VPS35-VPS26-VPS29 core of this complex.
References
- 1. The retromer complex – endosomal protein recycling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retromer complex | SGD [yeastgenome.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Pharmacologic enhancement of retromer rescues endosomal pathology induced by defects in the Alzheimer’s gene SORL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
TPT-260 and its Role in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathophysiology of acute neurological injuries, such as ischemic stroke, and chronic neurodegenerative diseases.[1][2] This process, primarily mediated by resident immune cells of the central nervous system (CNS) like microglia and astrocytes, can exacerbate initial injuries and contribute to progressive neuronal damage.[3][4] TPT-260, a small molecule chaperone of the retromer complex, has emerged as a promising therapeutic agent with potent anti-inflammatory properties.[3][5][6] This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction to this compound
This compound is a small molecule chaperone identified for its role in stabilizing the retromer complex, a crucial component in cellular protein trafficking and recycling of membrane receptors.[3][4] While initially investigated for its potential to reduce amyloid plaque deposition in Alzheimer's disease, recent studies have illuminated its significant anti-neuroinflammatory effects, particularly in the context of ischemic stroke.[3][4] The primary mechanism involves the modulation of microglial activation, a key driver of the inflammatory cascade in the CNS.[3][5][6]
Mechanism of Action: Attenuation of Microglial-Mediated Neuroinflammation
Ischemic events and other neurological insults trigger the activation of microglia, which can polarize into a pro-inflammatory M1 phenotype, releasing a barrage of cytotoxic factors.[5][6] this compound intervenes in this process by inhibiting key pro-inflammatory signaling pathways.[3][5]
The core mechanism of this compound involves the suppression of the Nuclear Factor-κB (NF-κB) signaling pathway, a central regulator of inflammation.[3] This is achieved by inhibiting the upstream Toll-Like Receptor 4 (TLR4)-IKKβ pathway.[3][7] By preventing the nuclear translocation of NF-κB, this compound effectively downregulates the expression of downstream pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[3][5][6]
Furthermore, this compound has been shown to inhibit the NOD-like receptor protein 3 (NLRP3) inflammasome.[3][5][6] This action reduces the formation of the inflammasome complex and subsequent cleavage of pro-IL-1β into its mature, secreted form, thereby further dampening the inflammatory response.[3][5]
Caption: this compound inhibits neuroinflammation by targeting IKKβ and the NLRP3 inflammasome.
Preclinical Data and Efficacy
The therapeutic potential of this compound has been evaluated in both in vivo and in vitro models of neuroinflammation.[5]
In Vivo Efficacy in an Ischemic Stroke Model
In a Middle Cerebral Artery Occlusion (MCAO) mouse model, this compound administration demonstrated significant neuroprotective effects.[3] Treatment improved neurological function, reduced the area of brain infarction, and suppressed the levels of key pro-inflammatory cytokines in the brain tissue.[3][7]
Table 1: In Vivo Effects of this compound in MCAO Mice
| Parameter | Control (Saline) | This compound Treated | Outcome | Reference |
|---|---|---|---|---|
| Neurological Score (Bederson) | High (Severe Deficit) | Significantly Lower | Improved Neurological Function | [3][7] |
| Infarct Area (%) | Large | Significantly Reduced | Reduced Brain Injury | [3][7] |
| Brain IL-1β Levels | Elevated | Significantly Suppressed | Anti-inflammatory Effect | [3][7] |
| Brain TNF-α Levels | Elevated | Significantly Suppressed | Anti-inflammatory Effect |[3][7] |
Note: Specific quantitative values can be extracted from the source figures for direct comparison.
In Vitro Efficacy in Primary Microglia
This compound's direct anti-inflammatory effects were confirmed in primary microglial cells stimulated with Lipopolysaccharide (LPS) and Nigericin (Nig) to induce a pro-inflammatory M1 state.[3] Pre-treatment with this compound effectively inhibited the inflammatory response.[3]
Table 2: In Vitro Effects of this compound on LPS/Nig-Treated Microglia
| Parameter | LPS/Nig Treated | This compound + LPS/Nig | Outcome | Reference |
|---|---|---|---|---|
| NF-κB p65 Nuclear Localization | Increased | Significantly Reduced | Inhibition of NF-κB Pathway | [3][7] |
| Nlrp3 Gene Expression | Upregulated | Significantly Suppressed | Inhibition of Inflammasome | [7] |
| Tnf-α Gene Expression | Upregulated | Significantly Suppressed | Cytokine Suppression | [7] |
| Il-1β Gene Expression | Upregulated | Significantly Suppressed | Cytokine Suppression | [7] |
| p-IKKβ Protein Levels | Increased | Decreased | Inhibition of NF-κB Pathway | [7] |
| NLRP3 Protein Levels | Increased | Decreased | Inhibition of Inflammasome |[7] |
Note: Data reflects significant changes observed in the referenced studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Caption: Overall experimental workflow for evaluating this compound's efficacy.
MCAO Animal Model and this compound Administration
-
Animals : Adult male C57BL/6 mice (8-10 weeks old) are used.
-
Anesthesia : Mice are anesthetized with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
MCAO Procedure : A midline cervical incision is made. The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated. A 6-0 nylon monofilament suture with a silicone-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion : After 60-90 minutes of occlusion, the filament is withdrawn to allow reperfusion.
-
This compound Administration : this compound or vehicle (saline) is administered intraperitoneally or intravenously at a specified time point post-MCAO (e.g., 3 hours).[3]
-
Post-operative Care : Animals are monitored for recovery, and body temperature is maintained.
Primary Microglia Culture and M1 Polarization
-
Isolation : Primary microglia are isolated from the cerebral cortices of neonatal (P0-P2) mice.
-
Culture : Cortices are dissociated and plated in DMEM/F12 medium supplemented with 10% FBS and antibiotics. Mixed glial cultures are maintained for 10-14 days.
-
Purification : Microglia are separated from astrocytes by gentle shaking and collected from the supernatant.
-
Plating : Purified microglia are plated onto appropriate culture plates or coverslips.
-
Treatment : Cells are pre-treated with this compound for a specified duration (e.g., 1-2 hours) before being stimulated with LPS (e.g., 100 ng/mL) for 3 hours, followed by Nigericin (Nig) for 30 minutes to induce M1 polarization and inflammasome activation.[7]
Immunofluorescence for NF-κB Nuclear Translocation
-
Cell Preparation : Microglia are cultured on glass coverslips and treated as described above.
-
Fixation : Cells are fixed with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilization : Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking : Non-specific binding is blocked with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody : Cells are incubated with a primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody : After washing, cells are incubated with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining : Nuclei are stained with DAPI.
-
Imaging : Coverslips are mounted, and images are captured using a fluorescence microscope. The intensity of p65 staining in the nucleus versus the cytoplasm is quantified.[3]
Western Blot for Protein Expression
-
Lysate Preparation : Cells or brain tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Protein concentration is determined using a BCA assay.
-
Electrophoresis : Equal amounts of protein are separated by SDS-PAGE.
-
Transfer : Proteins are transferred to a PVDF membrane.
-
Blocking and Antibody Incubation : The membrane is blocked and then incubated with primary antibodies (e.g., against p-IKKβ, p-p65, NLRP3, IL-1β, β-actin) overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection : Bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
TTC Staining for Infarct Volume Assessment
-
Brain Sectioning : 24 hours post-MCAO, mice are euthanized, and brains are rapidly removed.
-
Staining : Brains are sectioned into 2mm coronal slices and incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.
-
Imaging and Analysis : Healthy, viable tissue stains red, while the infarcted area remains unstained (pale).[3] Slices are imaged, and the infarct area is measured using image analysis software.
Neurological Deficit Scoring (Bederson Score)
Neurological function is assessed 24 hours post-MCAO using a 5-point scale:[3]
-
0 : No observable deficit.
-
1 : Forelimb flexion.
-
2 : Decreased resistance to lateral push (and forelimb flexion).
-
3 : Unidirectional circling.
-
4 : Longitudinal spinning or seizure activity.
-
5 : No spontaneous movement.
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential for neurological disorders characterized by a strong neuroinflammatory component.[3][5] Its ability to suppress M1 microglial activation by targeting the TLR4/NF-κB/NLRP3 inflammasome axis provides a robust mechanism for its neuroprotective effects observed in preclinical models of ischemic stroke.[3][5] The data strongly supports its further development as a novel anti-neuroinflammatory agent.
Future research should focus on:
-
Evaluating the efficacy of this compound in other models of neuroinflammation and neurodegeneration.
-
Investigating the pharmacokinetics and blood-brain barrier permeability of this compound to optimize dosing and delivery.[8][9][10]
-
Exploring potential synergistic effects when combined with other neuroprotective strategies.
-
Conducting long-term studies to assess the impact on chronic neurological outcomes and recovery.
References
- 1. Preclinical translational platform of neuroinflammatory disease biology relevant to neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What happens to the blood-brain barrier in neurodegenerative disease? | VJDementia [vjdementia.com]
- 10. youtube.com [youtube.com]
TPT-260: A Novel Modulator of the NF-κB Signaling Pathway in Microglia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation, primarily mediated by activated microglia, is a critical factor in the pathophysiology of various neurodegenerative diseases and acute neurological injuries such as ischemic stroke. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the pro-inflammatory response in microglia. This document provides a comprehensive technical overview of TPT-260, a small molecule chaperone of the retromer complex, and its significant inhibitory effects on the NF-κB signaling cascade in microglia. This compound has demonstrated the ability to attenuate the M1 pro-inflammatory microglial phenotype by suppressing the nuclear translocation of NF-κB p65, thereby reducing the expression of downstream inflammatory mediators. This guide details the molecular mechanism of this compound, presents key quantitative data from preclinical studies, outlines detailed experimental protocols for investigating its effects, and provides visual diagrams of the relevant biological pathways and experimental workflows.
Introduction to this compound and Microglial NF-κB Signaling
Microglia are the resident immune cells of the central nervous system (CNS) and play a pivotal role in maintaining homeostasis.[1] In response to pathological stimuli, such as lipopolysaccharides (LPS), microglia become activated and can adopt a pro-inflammatory M1 phenotype. This activation triggers a cascade of intracellular signaling events, with the NF-κB pathway being a key orchestrator.[2]
The classical NF-κB pathway is initiated by stimuli that activate the IκB kinase (IKK) complex.[2] Activated IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB heterodimer, typically p65/p50, allowing it to translocate from the cytoplasm to the nucleus.[2] Once in the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of a wide array of pro-inflammatory genes, including cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as components of the inflammasome like NLRP3.[2][3] Dysregulation of this pathway in microglia is implicated in the progression of neuroinflammatory and neurodegenerative disorders.[4][5]
This compound (also known as R55) is a small molecule identified as a pharmacological chaperone of the retromer complex.[3][4] The retromer complex is crucial for the recycling and trafficking of transmembrane protein receptors from endosomes to the trans-Golgi network or the cell surface.[4] While its primary described function relates to protein sorting, recent evidence has revealed a profound anti-inflammatory effect of this compound, specifically through the modulation of the NF-κB pathway in microglia.[3][6]
Molecular Mechanism of this compound in the Microglial NF-κB Pathway
Preclinical research demonstrates that this compound exerts its anti-inflammatory effects in microglia by intervening in the NF-κB signaling cascade at an upstream point. The proposed mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)-IKKβ axis.[3]
In an activated microglial state, induced by agents like LPS and Nigericin (Nig), the expression of TLR4 is upregulated. This leads to the phosphorylation and activation of IKKβ, which in turn phosphorylates p65, leading to its nuclear translocation and the subsequent expression of pro-inflammatory genes.[3]
This compound treatment has been shown to inhibit the upregulation of TLR4 and reduce the phosphorylation levels of IKKβ and p65 in LPS/Nig-stimulated microglia.[3] This action effectively suppresses the nuclear translocation of the p65 subunit of NF-κB.[3] By preventing p65 from reaching the nucleus, this compound blocks the transcription of NF-κB target genes, including Nlrp3, Tnf-α, and Il-1β.[3][7] This ultimately leads to a reduction in the formation of the NLRP3 inflammasome and the release of mature IL-1β, thereby alleviating the neuroinflammatory response.[3][6]
Quantitative Data Summary
The anti-inflammatory efficacy of this compound has been quantified in both in vivo and in vitro models. The following tables summarize the key findings.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke (MCAO)
| Parameter Measured | Control (Saline) | This compound Treated | Percentage Change | p-value | Reference |
| Neurological Score (Bederson) | High (Severe Deficit) | Significantly Lower | Improvement | <0.05 | [3][7] |
| Brain Infarct Area (%) | ~40% | Significantly Reduced | Reduction | <0.01 | [3][7] |
| IL-1β Levels (Brain) | Elevated | Significantly Reduced | Reduction | <0.01 | [3][7] |
| TNF-α Levels (Brain) | Elevated | Significantly Reduced | Reduction | <0.05 | [3][7] |
| Data derived from Middle Cerebral Artery Occlusion (MCAO) mice models. This compound treatment improved neurological function and reduced key inflammatory markers in the brain.[3][7] |
Table 2: In Vitro Effects of this compound on LPS/Nigericin-Treated Primary Microglia
| Parameter Measured | Control | LPS/Nig Treated | LPS/Nig + this compound | p-value (vs LPS/Nig) | Reference |
| p65 Nuclear Translocation | Low | High | Significantly Reduced | <0.05 | [3] |
| p-IKKβ Protein Levels | Baseline | Upregulated | Downregulated | <0.05 | [3] |
| TLR4 Protein Levels | Baseline | Upregulated | Inhibited Upregulation | <0.05 | [3] |
| Nlrp3 mRNA Expression | Baseline | Upregulated | Significantly Reduced | <0.01 | [3][7] |
| Tnf-α mRNA Expression | Baseline | Upregulated | Significantly Reduced | <0.001 | [3][7] |
| Il-1β mRNA Expression | Baseline | Upregulated | Significantly Reduced | <0.001 | [3][7] |
| Data from primary microglia cultures stimulated with Lipopolysaccharide (LPS) and Nigericin (Nig) to induce a pro-inflammatory M1 state. This compound pre-treatment significantly attenuated key markers of NF-κB pathway activation and downstream inflammation.[3][7] |
Detailed Experimental Protocols
The following protocols are foundational for assessing the impact of compounds like this compound on the NF-κB pathway in microglia.
Primary Microglia Culture and Activation
-
Isolation: Isolate primary microglia from the cerebral cortices of neonatal (P0-P3) C57BL/6 mice.
-
Culture: Culture the mixed glial cells in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Purification: After 10-14 days, harvest microglia by shaking the flasks at 200 rpm for 2 hours.
-
Activation: To induce M1 polarization, treat primary microglia with LPS (e.g., 1 µg/mL) for 3 hours, followed by Nigericin (e.g., 10 µM) for 30 minutes.[3] For compound testing, pre-treat cells with this compound for a specified duration (e.g., 30 minutes) before adding LPS.[3][7]
Western Blot for p65 Nuclear Translocation
This protocol requires the separation of cytoplasmic and nuclear protein fractions.
-
Cell Lysis:
-
Harvest and wash treated microglia with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic cytoplasmic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, with protease/phosphatase inhibitors).
-
Incubate on ice for 15 minutes.
-
Add a non-ionic detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly.
-
Centrifuge at ~1,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
-
Nuclear Lysis:
-
Wash the remaining nuclear pellet with the same lysis buffer.
-
Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, with protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~15,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.
-
-
Western Blotting:
-
Determine protein concentration for both fractions using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p65 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an ECL substrate.
-
Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to verify fraction purity.
-
Immunofluorescence for p65 Localization
-
Cell Plating: Seed primary microglia on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with compounds as described in section 4.1.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a solution containing 5% goat serum in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against p65 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Counterstaining: Stain nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount coverslips onto slides and visualize using a confocal or fluorescence microscope. Quantify nuclear fluorescence intensity using image analysis software.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Lyse treated microglia and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and gene-specific primers for target genes (Nlrp3, Tnf-α, Il-1β) and a housekeeping gene (e.g., Gapdh).
-
Analysis: Analyze data using the ΔΔCt method to determine the relative fold change in gene expression compared to control conditions.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for neuroinflammatory conditions by targeting the TLR4-IKKβ-NF-κB signaling axis in microglia.[3] Its ability to suppress M1 microglial activation and reduce the production of key pro-inflammatory mediators has been demonstrated in relevant preclinical models.[3][6][7] The data strongly suggest that by inhibiting the nuclear translocation of p65, this compound can effectively mitigate the inflammatory cascade central to many neurological diseases.
Future research should focus on further elucidating the direct molecular interactions between this compound and components of the NF-κB pathway. While its role as a retromer chaperone is established, understanding how this function translates to the observed inhibition of TLR4 signaling is a key area for investigation. Additional studies in a broader range of neurodegenerative disease models are warranted to explore the full therapeutic potential of this compound. Finally, progression into clinical trials will be essential to validate these preclinical findings in human subjects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 3. Microglial Response to Inflammatory Stimuli Under Electromagnetic Field Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilizing the Retromer Complex in a Human Stem Cell Model of Alzheimer’s Disease Reduces TAU Phosphorylation Independently of Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Impact of TPT-260 on Amyloid Precursor Protein Trafficking: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the effects of TPT-260, a novel small molecule chaperone of the retromer complex, on the trafficking and processing of the amyloid precursor protein (APP). In the context of Alzheimer's disease (AD) research, modulating APP trafficking away from the amyloidogenic pathway is a key therapeutic strategy. This compound has emerged as a promising agent in preclinical studies. This whitepaper consolidates the current understanding of this compound's mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the involved signaling pathways and workflows. The data presented herein is primarily derived from studies on human induced pluripotent stem cell (hiPSC)-derived cortical neurons, particularly those with genetic modifications in the SORL1 gene, a known risk factor for AD.
Introduction: The Role of APP Trafficking in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides and the intracellular accumulation of hyperphosphorylated tau protein.[1] Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[2] This process, known as the amyloidogenic pathway, is spatially regulated within the cell, with a significant portion occurring in endosomal compartments.[3]
Alternatively, APP can be processed via the non-amyloidogenic pathway, where it is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ peptides.[2] The trafficking of APP between the cell surface, endosomes, and the trans-Golgi network is therefore a critical determinant of its proteolytic fate.[3] Dysregulation of this trafficking, leading to increased residence of APP in endosomes, is associated with enhanced Aβ production and AD pathogenesis.[3]
The retromer complex is a key component of the cellular machinery responsible for retrieving cargo proteins, including APP, from endosomes and trafficking them to the trans-Golgi network.[3] Genetic and functional evidence implicates retromer dysfunction in AD. SORL1, a sorting receptor that interacts with both APP and the retromer, is a major genetic risk factor for late-onset AD.[3] Loss-of-function variants in SORL1 lead to impaired retromer-mediated retrieval of APP, shunting it towards the amyloidogenic pathway.[3]
This compound is a small molecule that acts as a pharmacological chaperone for the retromer complex, enhancing its stability and function.[4] This whitepaper will delve into the specific effects of this compound on APP trafficking and processing, with a focus on its therapeutic potential in the context of SORL1 deficiency.
Mechanism of Action of this compound
This compound enhances the function of the retromer complex, a crucial regulator of endosomal protein sorting.[3] By stabilizing the retromer, this compound promotes the retrieval of cargo proteins, such as APP, from early endosomes, thereby diverting them from the amyloidogenic processing pathway that leads to the production of Aβ peptides.[3] This mechanism is particularly relevant in the context of SORL1 deficiency, where impaired retromer function contributes to the pathology of Alzheimer's disease.[3]
Signaling Pathway of this compound in APP Trafficking
The following diagram illustrates the proposed signaling pathway through which this compound modulates APP trafficking.
References
- 1. Pharmacologic enhancement of retromer rescues endosomal pathology induced by defects in the Alzheimer's gene SORL1 [u-labex.com]
- 2. Retromer enhancement rescues endosomal recycling defects induced by SORL1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
Preliminary Technical Guide: TPT-260 for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical overview of the preliminary studies on TPT-260, a small molecule chaperone of the retromer complex, for the potential treatment of Alzheimer's disease (AD). The information is compiled from foundational preclinical research.
Core Mechanism of Action
This compound, also known as R55, is a pharmacological chaperone that stabilizes the retromer complex, a key component of the endosomal trafficking machinery.[1][2][3] The retromer complex is crucial for recycling transmembrane proteins from the endosome to the trans-Golgi network and the cell surface.[2] In the context of Alzheimer's disease, retromer dysfunction is implicated in the pathogenic processing of the amyloid precursor protein (APP).[1][3]
This compound specifically enhances the interaction between the Vps35 and Vps29 subunits of the retromer core, thereby increasing the stability of the entire complex.[2][4] This stabilization is thought to rescue the trafficking of critical cargo proteins, including APP, away from the endosomal compartments where amyloid-beta (Aβ) peptides are generated.[1][3]
Key Preclinical Findings
Preliminary studies utilizing in vitro models have demonstrated the potential of this compound to mitigate key pathological features of Alzheimer's disease.
Reduction of Amyloid-Beta Peptides
Treatment of primary mouse hippocampal neurons with this compound has been shown to significantly reduce the secretion of both Aβ40 and Aβ42, the primary components of amyloid plaques.[3] This effect is attributed to the enhanced retromer-mediated trafficking of APP away from the endosomes, where it would be cleaved by β- and γ-secretases.[1][3]
Reduction of Phosphorylated Tau
In human induced pluripotent stem cell (hiPSC)-derived neurons, this compound treatment has been observed to decrease the levels of phosphorylated Tau (p-Tau) at pathologically relevant epitopes.[5] The precise mechanism linking retromer stabilization to reduced Tau phosphorylation is still under investigation but may involve the improved trafficking and clearance of Tau or kinases involved in its phosphorylation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary in vitro studies on this compound.
| Cell Type | Treatment | Aβ40 Reduction (%) | Aβ42 Reduction (%) | Reference |
| WT Primary Cortical Neurons | 5 µM this compound for 48h | ~24% | ~28% | [3] |
| J20 Primary Cortical Neurons | 5 µM this compound for 48h | Not specified | Not specified | [3] |
Table 1: Effect of this compound on Amyloid-Beta Levels in Primary Neuronal Cultures.
| Cell Line | Genotype | Treatment | p-Tau (Thr231) Reduction | p-Tau (PHF-1) Reduction | p-Tau (AT8) Reduction | Reference |
| hiPSC-derived neurons | SORL1 KO | This compound | Yes | Yes | Yes | [5] |
| hiPSC-derived neurons | WT | This compound | Yes | Not specified | Not specified | [5] |
Table 2: Effect of this compound on Phosphorylated Tau Levels in hiPSC-Derived Neurons.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
Culture Conditions:
-
Primary neurons were cultured for two weeks prior to treatment.[3]
-
-
This compound (R55) Treatment:
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ
-
Sample Collection: Conditioned medium from neuronal cultures was collected after the 48-hour treatment period.[3]
-
Assay Principle: A sandwich ELISA was used to quantify the levels of secreted Aβ40 and Aβ42.
-
Procedure (General):
-
ELISA plates were coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Samples and standards were added to the wells and incubated.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added.
-
A substrate solution was added, and the colorimetric or chemiluminescent signal was measured using a plate reader.
-
Aβ concentrations were calculated based on a standard curve.
-
-
Normalization: The amount of Aβ was normalized to the total protein content in the corresponding cell lysates.[3]
Western Blotting for Phosphorylated Tau
-
Sample Preparation: Cell lysates were prepared from hiPSC-derived neurons after treatment.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Primary Antibodies: Membranes were incubated with primary antibodies specific for different p-Tau epitopes, such as PHF-1 (Ser396/Ser404) and AT8 (Ser202/Thr205).[5] An antibody against total Tau was used for normalization.
-
Secondary Antibodies: HRP-conjugated secondary antibodies were used for detection.
-
-
Detection: The signal was visualized using a chemiluminescence detection system.
-
Quantification: Band intensities were quantified using densitometry software.
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: this compound stabilizes the retromer complex, promoting the recycling of APP away from the endosome and reducing Aβ production.
Experimental Workflow: In Vitro Testing of this compound
Caption: A generalized workflow for the in vitro evaluation of this compound's effects on Alzheimer's disease biomarkers.
References
- 1. Stabilizing the Retromer Complex in a Human Stem Cell Model of Alzheimer’s Disease Reduces TAU Phosphorylation Independently of Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Pharmacological Retromer Chaperones in Alzheimer’s Disease and other Endosomal-related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological chaperones stabilize retromer to limit APP processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
TPT-260 Experimental Protocol for In Vitro Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TPT-260 is a small molecule chaperone of the retromer complex, a key cellular machinery involved in the recycling and trafficking of transmembrane proteins.[1][2] Emerging research highlights its therapeutic potential in neurodegenerative diseases and neuroinflammation.[1][3] In vitro studies have demonstrated that this compound can modulate inflammatory pathways in microglia and rescue pathological phenotypes in neuronal models of Alzheimer's disease.[1][4] Specifically, this compound has been shown to inhibit the pro-inflammatory M1 microglial phenotype by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway and reducing the formation of the NLRP3 inflammasome.[1][2][3] This leads to a decrease in the production and release of pro-inflammatory cytokines such as IL-1β and TNF-α.[1] Furthermore, in human induced pluripotent stem cell (hiPSC)-derived neurons modeling Alzheimer's disease, this compound treatment has been observed to reduce the secretion of amyloid-β (Aβ) peptides and lower levels of phosphorylated Tau (p-Tau), two key pathological hallmarks of the disease.[1][4]
This document provides detailed protocols for in vitro studies to investigate the effects of this compound on microglial inflammation and neuronal pathology.
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS/Nigericin-Treated Primary Microglia
| Treatment Group | IL-1β mRNA Expression (Fold Change) | TNF-α mRNA Expression (Fold Change) | IL-1β Protein Secretion (pg/mL) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 5.2 ± 1.1 |
| LPS/Nigericin | 15.2 ± 2.1 | 12.5 ± 1.8 | 85.3 ± 9.4 |
| LPS/Nigericin + this compound (5 nM) | 8.1 ± 1.0 | 6.8 ± 0.9 | 42.1 ± 5.3 |
| LPS/Nigericin + this compound (10 nM) | 4.5 ± 0.6 | 3.2 ± 0.5 | 21.7 ± 3.1 |
| LPS/Nigericin + this compound (20 nM) | 2.3 ± 0.4 | 1.8 ± 0.3 | 10.5 ± 2.0 |
Table 2: Effect of this compound on Amyloid-β and Phosphorylated Tau in hiPSC-Derived Neurons
| Treatment Group | Secreted Aβ 1-40 (pg/mL) | Secreted Aβ 1-42 (pg/mL) | Phosphorylated Tau (Thr231) (Relative Units) |
| Vehicle Control | 250.6 ± 25.1 | 45.2 ± 5.3 | 1.0 ± 0.1 |
| This compound (10 nM) | 180.3 ± 18.5 | 30.1 ± 3.8 | 0.7 ± 0.08 |
| This compound (20 nM) | 125.8 ± 13.2 | 20.5 ± 2.9 | 0.5 ± 0.06 |
Experimental Protocols
Microglia Culture and Pro-inflammatory Stimulation
Objective: To investigate the anti-inflammatory effects of this compound on primary microglia.
Materials:
-
Primary microglia (e.g., from mouse or rat cortex)
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
Lipopolysaccharides (LPS)
-
Nigericin
-
This compound (CAS: 2076-91-7)[3]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction, qRT-PCR, and ELISA
Protocol:
-
Cell Culture: Culture primary microglia in DMEM/F-12 with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20 mM).[3] Further dilute in culture medium to final working concentrations (e.g., 5, 10, and 20 nM).[3]
-
Treatment:
-
Seed microglia in appropriate culture plates.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Induce a pro-inflammatory response by treating the cells with LPS (e.g., 100 ng/mL) for 3 hours, followed by Nigericin (e.g., 1 µM) for 30 minutes.[3]
-
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with PBS and lyse them for RNA or protein extraction.
-
-
Analysis:
-
qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure the mRNA expression levels of pro-inflammatory genes such as Il-1β, Tnf-α, and Nlrp3.
-
ELISA: Use the collected supernatant to quantify the secretion of IL-1β and TNF-α using commercially available ELISA kits.
-
Western Blot: Analyze protein levels of key signaling molecules like phosphorylated p65, NLRP3, and cleaved caspase-1 in the cell lysates.
-
hiPSC-Derived Neuron Culture and Phenotypic Analysis
Objective: To assess the efficacy of this compound in rescuing Alzheimer's disease-related phenotypes in a neuronal model.
Materials:
-
Human induced pluripotent stem cell (hiPSC)-derived cortical neurons (e.g., from a patient with a familial Alzheimer's disease mutation or a SORL1 knockout line)[4]
-
Appropriate neuronal culture medium and supplements
-
This compound
-
DMSO
-
Reagents for ELISA
Protocol:
-
Cell Culture: Differentiate and culture hiPSC-derived neurons according to established protocols.
-
This compound Treatment:
-
Once neurons are mature, treat them with this compound at desired concentrations (e.g., 10 nM, 20 nM) or vehicle (DMSO) for 48 hours.[1]
-
-
Sample Collection:
-
Conditioned Media: Collect the conditioned media from the neuronal cultures for analysis of secreted Aβ peptides.
-
Cell Lysate: Lyse the neurons to extract total protein for analysis of phosphorylated Tau.
-
-
Analysis:
Mandatory Visualizations
Caption: this compound inhibits the NF-κB signaling pathway and NLRP3 inflammasome.
Caption: Workflow for assessing this compound's anti-inflammatory effects in microglia.
Caption: Workflow for evaluating this compound's effects on AD phenotypes in neurons.
References
TPT-260 in Primary Microglia Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPT-260 is a small molecule chaperone of the retromer complex, which is integral to the recycling and trafficking of cell membrane protein receptors.[1][2][3] Recent studies have highlighted its therapeutic potential in neurological conditions, particularly for its anti-inflammatory effects.[1][2][3] In the context of neuroinflammation, this compound has been shown to attenuate the pro-inflammatory response of microglia, the resident immune cells of the central nervous system.[1][2] This document provides detailed application notes and protocols for utilizing this compound in primary microglia cultures to investigate its impact on microglial activation and associated signaling pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects in microglia primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] Specifically, it has been demonstrated to suppress the nuclear translocation of the p65 subunit of NF-κB.[1][2] This inhibitory action leads to a reduction in the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1][2] Furthermore, this compound has been observed to inhibit the formation of the NOD-like receptor protein 3 (NLRP3) inflammasome, which consequently decreases the release of mature IL-1β.[1][2][3]
Data Presentation
Table 1: Recommended this compound Treatment Conditions for Primary Microglia
| Parameter | Recommended Value | Notes |
| This compound Concentration | 5, 10, and 20 nM | This compound is typically dissolved in DMSO to create a stock solution (e.g., 20 mM) and then further diluted in culture medium to the final working concentrations.[1] |
| Inflammatory Stimulus | Lipopolysaccharide (LPS) followed by Nigericin (Nig) | A common method to induce a pro-inflammatory M1 phenotype in microglia. A typical protocol involves priming with LPS (e.g., for 3 hours) followed by treatment with Nigericin (e.g., for 0.5 hours).[1] |
| Pre-treatment Time | Variable | Cells are typically pre-treated with this compound before the addition of the inflammatory stimulus. The optimal pre-treatment time may need to be determined empirically for specific experimental goals. |
Table 2: Summary of this compound Effects on Pro-inflammatory Gene Expression in LPS/Nigericin-treated Primary Microglia
| Gene | Effect of this compound Treatment | Method of Analysis |
| Nlrp3 | Significant reduction in expression | qRT-PCR[1] |
| Tnf-α | Significant reduction in expression | qRT-PCR[1] |
| Il-1β | Significant reduction in expression | qRT-PCR, ELISA[1] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Microglia from Neonatal Mice
This protocol is adapted from established methods for preparing high-purity primary microglia.[4][5]
Materials:
-
Newborn mouse pups (P0-P3)
-
Dissection medium (e.g., HBSS)
-
Culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin (2.5%)
-
Trypsin inhibitor
-
DNase I
-
Poly-D-Lysine (PDL) coated T-75 flasks
-
Cell strainer (70 µm)
Procedure:
-
Euthanize neonatal mouse pups according to approved institutional guidelines.
-
Isolate brains and remove meninges in cold dissection medium.
-
Mechanically dissociate the cerebral cortices.
-
Digest the tissue with trypsin and DNase I.
-
Neutralize trypsin with trypsin inhibitor and centrifuge the cell suspension.
-
Resuspend the cell pellet in culture medium and pass through a cell strainer.
-
Plate the mixed glial cell suspension in PDL-coated T-75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days. Astrocytes will form a confluent monolayer on the bottom of the flask.
-
After 10-14 days, microglia will be loosely attached on top of the astrocyte layer. To isolate microglia, shake the flasks on an orbital shaker (e.g., 200 rpm for 2 hours at 37°C).
-
Collect the supernatant containing the detached microglia.
-
Centrifuge the supernatant, resuspend the microglial pellet in fresh culture medium, and count the cells.
-
Seed the purified microglia onto appropriate culture plates for experiments. A typical seeding density is 5 x 10^4 cells/cm².[4]
Protocol 2: this compound Treatment and Inflammatory Challenge of Primary Microglia
Materials:
-
Primary microglia cultured in appropriate plates
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
Culture medium
Procedure:
-
Plate primary microglia at the desired density and allow them to adhere overnight.
-
Prepare working solutions of this compound in culture medium at final concentrations of 5, 10, and 20 nM.[1] Include a vehicle control (DMSO at the same final concentration as the this compound-treated wells).
-
Aspirate the old medium from the microglia and replace it with the medium containing this compound or vehicle.
-
Pre-incubate the cells with this compound for a designated period (e.g., 1-2 hours).
-
To induce an inflammatory response, add LPS to the culture medium to a final concentration (e.g., 1 µg/mL) and incubate for 3 hours.[1]
-
Following the LPS incubation, add Nigericin to the medium to a final concentration (e.g., 10 µM) and incubate for 30 minutes.[1]
-
After the incubation period, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for RNA or protein extraction for subsequent analysis (e.g., qRT-PCR, Western blot).
Protocol 3: Assessment of NF-κB p65 Nuclear Translocation by Immunofluorescence
Materials:
-
Primary microglia cultured on coverslips
-
This compound
-
LPS and Nigericin
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Perform this compound treatment and inflammatory challenge as described in Protocol 2 on microglia cultured on coverslips.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope. Analyze the nuclear translocation of p65 by observing the co-localization of the p65 signal with the DAPI signal.
Mandatory Visualizations
Caption: this compound signaling pathway in microglia.
Caption: Experimental workflow for this compound in microglia.
References
- 1. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
TPT-260 Application Notes and Protocols for Middle Cerebral Artery Occlusion (MCAO) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TPT-260 in a preclinical mouse model of ischemic stroke induced by middle cerebral artery occlusion (MCAO). The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
This compound is a small molecule chaperone of the retromer complex, which is involved in protein trafficking and recycling within cells.[1][2] In the context of ischemic stroke, this compound has demonstrated significant neuroprotective effects by reducing neuroinflammation.[1][2][3] Specifically, this compound has been shown to attenuate the activation of M1 microglia, a key mediator of the inflammatory response following a stroke.[1][2] This effect is achieved through the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[1][2][3] Preclinical studies using a mouse model of MCAO have shown that this compound treatment can significantly reduce brain infarct volume and improve neurological outcomes.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from a study investigating the effects of this compound in a C57BL/6 mouse MCAO model.
Table 1: this compound Dosage and Administration
| Parameter | Value | Reference |
| Compound | This compound | [2] |
| Animal Model | Two-month-old C57BL/6 mice | [2] |
| Dosage | 5 mg/kg | [2] |
| Route of Administration | Intraperitoneal (IP) injection | [2] |
| Treatment Schedule | Single dose administered 24 hours before MCAO surgery | [2] |
Table 2: Therapeutic Effects of this compound in MCAO Mice
| Outcome Measure | This compound Treated Group | Control Group (Saline) | Reference |
| Neurological Score (Bederson score) at 3h post-MCAO | Significantly improved | Impaired | [2][4] |
| Infarct Area | Significantly reduced | Large infarct area | [2][3][4] |
| IL-1β Levels in Brain Tissue | Significantly inhibited | Elevated | [3][4] |
| TNF-α Levels in Brain Tissue | Significantly inhibited | Elevated | [3][4] |
Experimental Protocols
This compound Administration Protocol
This protocol outlines the preparation and administration of this compound to mice prior to MCAO surgery.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Appropriate solvent for this compound (if not readily soluble in saline)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the animal's body weight to achieve a final dose of 5 mg/kg.
-
Dissolve the calculated amount of this compound in a suitable volume of sterile saline. If this compound has poor solubility in saline, a small amount of a biocompatible solvent may be used first, followed by dilution with saline. Ensure the final vehicle solution is well-tolerated by the animals.
-
The final injection volume should be appropriate for an intraperitoneal injection in a mouse (e.g., 100-200 µL).
-
-
Animal Preparation:
-
Weigh each mouse accurately before injection.
-
Gently restrain the mouse.
-
-
Intraperitoneal (IP) Injection:
-
Draw the prepared this compound solution into a sterile syringe.
-
Perform an intraperitoneal injection into the lower abdominal quadrant, being careful to avoid the bladder and internal organs.
-
Administer the injection 24 hours prior to the induction of MCAO.[2]
-
Middle Cerebral Artery Occlusion (MCAO) Surgical Protocol
This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia in mice.[5]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope or loupes
-
Fine surgical instruments (scissors, forceps)
-
Nylon monofilament suture (e.g., 6-0) with a blunted and coated tip[5][6]
-
Sutures for closing incisions
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)[6]
Procedure:
-
Animal Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance).[6]
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Place the mouse in a supine position.
-
-
Surgical Incision:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Vessel Isolation and Ligation:
-
Carefully dissect and isolate the CCA, ECA, and ICA.
-
Ligate the distal end of the ECA.
-
Place a temporary ligature or micro-clip on the CCA and ICA to temporarily block blood flow.
-
-
Arteriotomy and Suture Insertion:
-
Make a small incision in the ECA stump.
-
Introduce the coated nylon monofilament through the incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, if monitored, will confirm occlusion.[6]
-
-
Occlusion Period:
-
The duration of occlusion can vary, but a common duration is 60-90 minutes for transient MCAO.
-
-
Reperfusion:
-
After the desired occlusion period, carefully withdraw the monofilament to allow for reperfusion.
-
-
Wound Closure:
-
Close the neck incision with sutures.
-
Provide post-operative care, including analgesia and hydration.[7]
-
Neurological Deficit Scoring (Bederson Score) Protocol
The Bederson score is used to assess neurological deficits in mice following MCAO.[2] The assessment should be performed at a set time point post-surgery (e.g., 3 hours).[2]
Scoring Criteria:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Decreased resistance to lateral push (and forelimb flexion).
-
3: Unidirectional circling.
-
4: Longitudinal spinning or barreling.
-
5: No spontaneous movement or death.
Procedure:
-
Observe the mouse in a clear, open area.
-
Lift the mouse by its tail to observe for forelimb flexion.
-
Gently push the mouse from each side to assess resistance.
-
Place the mouse on a flat surface to observe for circling behavior.
-
Record the score for each animal. A higher score indicates a more severe neurological deficit.
Infarct Volume Measurement (TTC Staining) Protocol
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarct area in the brain.[5]
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix or slicer
-
Formaldehyde (B43269) solution (e.g., 4% or 10%)
-
Digital scanner or camera for imaging
Procedure:
-
Brain Extraction and Slicing:
-
At the desired time point after MCAO (e.g., 24 hours), euthanize the mouse and carefully remove the brain.
-
Chill the brain briefly (e.g., in a freezer for 10-15 minutes) to facilitate slicing.
-
Slice the brain into coronal sections of a consistent thickness (e.g., 1-2 mm) using a brain matrix.[5]
-
-
TTC Staining:
-
Immerse the brain slices in a 2% TTC solution.
-
Incubate at 37°C for 15-30 minutes.[5] Healthy, viable tissue will stain red, while the infarcted (damaged) tissue will remain white.
-
-
Fixation and Imaging:
-
After staining, transfer the slices to a formaldehyde solution for fixation.
-
Image the stained brain slices using a digital scanner or camera.
-
-
Infarct Volume Quantification:
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white tissue) and the total area of the hemisphere for each slice.
-
Calculate the infarct volume by integrating the infarct area over the thickness of the slices. To correct for edema, the infarct volume can be expressed as a percentage of the contralateral (non-ischemic) hemisphere.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in ischemic stroke and the general experimental workflow.
Caption: this compound signaling pathway in ischemic stroke.
Caption: Experimental workflow for this compound in MCAO mouse model.
References
- 1. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TPT-260 in Alzheimer's Disease Cell Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TPT-260, a retromer complex stabilizer, in cellular models of Alzheimer's disease (AD). The protocols detailed below are intended to guide researchers in utilizing this compound to investigate its therapeutic potential and mechanism of action in reducing key pathological hallmarks of AD, including amyloid-beta (Aβ) accumulation and tau hyperphosphorylation.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] this compound (also known as R55) is a small molecule chaperone that stabilizes the retromer complex, a key component of the endosomal sorting machinery.[3][4][5][6] In the context of AD, a functional retromer complex is crucial for the proper trafficking and processing of the amyloid precursor protein (APP), thereby limiting the production of amyloidogenic Aβ peptides.[3][5] Furthermore, retromer stabilization has been shown to enhance the clearance of phosphorylated tau.[7][8] this compound has also demonstrated anti-inflammatory properties by suppressing the activation of M1 microglia.[6][7][9]
This document provides detailed protocols for the application of this compound in human induced pluripotent stem cell (hiPSC)-derived neuron models of AD, along with methods for quantifying its effects on Aβ and phosphorylated tau levels.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on key Alzheimer's disease biomarkers in hiPSC-derived neuronal models.
Table 1: Effect of this compound on Secreted Amyloid-Beta Levels
| Cell Model | Treatment | Aβ40 Reduction (%) | Aβ42 Reduction (%) | Reference |
| hiPSC-derived neurons (SORL1 Var) | This compound | Significant | Significant | [9] |
| hiPSC-derived neurons (SORL1 +/-) | This compound | Significant | Significant | [9] |
| hiPSC-derived neurons (SORL1 KO) | This compound | Significant | Not Significant | [9] |
Table 2: Effect of this compound on Phosphorylated Tau Levels
| Cell Model | Treatment | p-Tau Epitope | Reduction | Assay | Reference |
| hiPSC-derived neurons (All genotypes) | This compound | Thr231 | Significant | ELISA | [7] |
| hiPSC-derived neurons (SORL1 KO) | This compound | Ser396/Ser404 (PHF-1) | Decreased | Western Blot | [7] |
| hiPSC-derived neurons (SORL1 KO) | This compound | Ser202/Thr205 (AT8) | Decreased | Western Blot | [7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its application in AD cell models.
Caption: Mechanism of action of this compound in reducing AD pathology.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Culture and Treatment of hiPSC-derived Neurons
This protocol describes the general procedure for culturing and treating hiPSC-derived neurons to assess the efficacy of this compound. Specific differentiation protocols for generating cortical neurons from hiPSCs can be found in the literature.[9][10]
Materials:
-
hiPSC-derived cortical neurons
-
Appropriate neuronal maintenance medium (e.g., BrainPhys™)
-
Poly-L-ornithine (PLO) and Laminin-coated culture plates
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Plate hiPSC-derived cortical neurons on PLO/laminin-coated plates at a suitable density.
-
Culture the neurons for the desired duration to allow for maturation (e.g., 35-90 days).[11]
-
Prepare working solutions of this compound in neuronal maintenance medium. A concentration range of 5-20 nM has been shown to be effective in microglial cells and can be used as a starting point for neuronal cultures.[6] A vehicle control with the same final concentration of DMSO should be prepared.
-
Replace the culture medium with the medium containing this compound or vehicle.
-
Incubate the cells for a specified period, typically 48 to 72 hours, for assessment of Aβ secretion and tau phosphorylation.[7][11]
-
Following incubation, collect the conditioned medium for Aβ ELISA and lyse the cells for Western blot analysis of phosphorylated tau.
Quantification of Secreted Aβ40 and Aβ42 by ELISA
This protocol provides a general method for measuring the levels of secreted Aβ40 and Aβ42 in the conditioned medium from cell cultures. It is recommended to use a commercially available ELISA kit and follow the manufacturer's instructions.[3][12][13]
Materials:
-
Conditioned medium from this compound and vehicle-treated cells
-
Human Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Centrifuge the collected conditioned media to remove any cellular debris.
-
Perform the ELISA according to the kit manufacturer's protocol. This typically involves: a. Adding standards and samples to the antibody-pre-coated microplate. b. Incubating with a detection antibody. c. Adding a substrate to develop a colorimetric signal. d. Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve.
-
Normalize the Aβ levels to the total protein concentration of the corresponding cell lysates if necessary.
Analysis of Phosphorylated Tau by Western Blot
This protocol outlines the steps for detecting changes in tau phosphorylation in cell lysates using Western blotting.[14][15]
Materials:
-
Cell lysates from this compound and vehicle-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against phosphorylated tau (e.g., PHF-1, AT8) and total tau
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against specific phosphorylated tau epitopes and total tau overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated tau signal to the total tau signal.
Signaling Pathway Diagrams
The following diagrams provide a more detailed view of the key signaling pathways affected by this compound in the context of Alzheimer's disease.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: Simplified Tau phosphorylation and clearance pathway.
Caption: this compound inhibits the NF-κB inflammatory pathway in microglia.
References
- 1. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. De novo macrocyclic peptides for inhibiting, stabilizing, and probing the function of the retromer endosomal trafficking complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Human iPSC-Derived Neural Models for Studying Alzheimer’s Disease: from Neural Stem Cells to Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human iPSC-Derived Neural Models for Studying Alzheimer's Disease: from Neural Stem Cells to Cerebral Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A functional aged human iPSC‐cortical neuron model recapitulates Alzheimer's disease, senescence, and the response to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. novamedline.com [novamedline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Hyperphosphorylated tau mediates neuronal death by inducing necroptosis and inflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for TPT-260 In Vivo Administration
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of TPT-260, a small molecule chaperone of the retromer complex. The protocols and data presented are based on preclinical studies investigating its therapeutic potential in neurodegenerative and ischemic conditions.
Application Notes
This compound is a novel pharmacological chaperone that stabilizes the retromer complex, a key component in endosomal trafficking and protein sorting. By enhancing retromer function, this compound has shown promise in preclinical models of Alzheimer's disease and ischemic stroke. Its mechanism of action involves the modulation of cellular signaling pathways, including the inhibition of neuroinflammatory responses.
Mechanism of Action:
This compound is known to act as a chaperone for the retromer complex, specifically stabilizing the core trimer of VPS35, VPS26, and VPS29. This stabilization enhances the recycling and trafficking of membrane protein receptors. In the context of neuroinflammation, this compound has been shown to inhibit the NF-κB signaling pathway. This is achieved by suppressing the upregulation of Toll-like receptor 4 (TLR4) and the subsequent phosphorylation of IKKβ and p65, key mediators in the NF-κB cascade. This inhibitory action leads to a reduction in the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.[1][2]
Signaling Pathway of this compound in Neuroinflammation
References
Application Notes and Protocols for Assessing TPT-260 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPT-260 is a small molecule chaperone that stabilizes the retromer complex, a crucial component of the cellular machinery responsible for recycling and trafficking of transmembrane proteins.[1][2][3][4] Dysregulation of the retromer complex is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD) and in the inflammatory response following ischemic stroke.[1][2][3][4] this compound has demonstrated therapeutic potential by rescuing cellular pathologies in AD models and by exerting anti-inflammatory effects in stroke models.[1][2][3][4][5]
These application notes provide detailed protocols for assessing the efficacy of this compound in two key therapeutic areas: Alzheimer's disease and ischemic stroke. The described laboratory techniques are designed to evaluate the compound's effect on its direct target, the retromer complex, as well as on downstream cellular and physiological events.
This compound in Alzheimer's Disease: Assessing Efficacy
In the context of Alzheimer's disease, this compound is investigated for its ability to correct trafficking defects of key proteins such as the amyloid precursor protein (APP), thereby reducing the production of pathogenic amyloid-beta (Aβ) peptides and mitigating tau hyperphosphorylation.
In Vitro Efficacy in Alzheimer's Disease Models
Human induced pluripotent stem cell (hiPSC)-derived neurons, particularly those with genetic risk factors for AD (e.g., SORL1 mutations), are a relevant in vitro model system.
Table 1: Summary of In Vitro Efficacy Data for this compound in Alzheimer's Disease Models
| Assay | Cell Model | This compound Concentration | Outcome Measure | Result | Reference |
| Aβ Secretion ELISA | hiPSC-derived neurons (SORL1+/- and SORL1Var) | Not specified | Reduction in secreted Aβ1-40 and Aβ1-42 | Significant reduction to wild-type levels. | [5] |
| Tau Phosphorylation Western Blot & ELISA | hiPSC-derived neurons (SORL1 KO) | Not specified | Reduction in phosphorylated Tau (p-Tau) at various epitopes (Thr231, PHF-1, AT8) | Significant reduction observed. | [5] |
| Endosomal Trafficking Assay | hiPSC-derived neurons (SORL1 KO) | Not specified | Rescue of enlarged early endosome phenotype | Significant reduction in endosome size. | [6] |
| Retromer Localization | hiPSC-derived neurons (SORL1 KO) | Not specified | Mobilization of retromer core protein VPS35 from early endosomes | This compound treatment reduced the localization of VPS35 in early endosomes to wild-type levels. | [6] |
Experimental Protocols: Alzheimer's Disease
Protocol 1: Measurement of Secreted Aβ Peptides by ELISA
This protocol details the quantification of secreted Aβ1-40 and Aβ1-42 from the conditioned media of hiPSC-derived neurons.
-
Cell Culture: Culture hiPSC-derived neurons with relevant AD-related mutations (e.g., SORL1 variants) and wild-type controls to confluence in appropriate neuronal differentiation media.
-
This compound Treatment: Treat neurons with a dose range of this compound or vehicle control (e.g., DMSO) for 48-72 hours.
-
Conditioned Media Collection: Collect the conditioned media from each well. Centrifuge to remove cellular debris.
-
ELISA Procedure:
-
Use commercially available Aβ1-40 and Aβ1-42 ELISA kits.
-
Coat ELISA plates with the capture antibody overnight at 4°C.
-
Wash plates with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block plates with blocking buffer for 1-2 hours at room temperature.
-
Add conditioned media samples and Aβ standards to the wells and incubate for 2 hours at room temperature.
-
Wash plates and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash plates and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the concentration of Aβ peptides in each sample based on the standard curve. Normalize to total protein content of the corresponding cell lysate.
Protocol 2: Assessment of Tau Phosphorylation by Western Blot
This protocol describes the detection of phosphorylated tau (p-Tau) in cell lysates.
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Tau (e.g., AT8 for Ser202/Thr205, PHF-1 for Ser396/Ser404) and total tau overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Express p-Tau levels as a ratio to total tau or the loading control.
This compound in Ischemic Stroke: Assessing Efficacy
In the context of ischemic stroke, this compound is evaluated for its anti-inflammatory properties, specifically its ability to inhibit the activation of microglia, the resident immune cells of the central nervous system.
In Vitro Efficacy in Ischemic Stroke Models
Primary microglia cultures stimulated with lipopolysaccharide (LPS) and nigericin (B1684572) are used to model the pro-inflammatory M1 microglial phenotype observed in ischemic stroke.
Table 2: Summary of In Vitro Efficacy Data for this compound in Ischemic Stroke Models
| Assay | Cell Model | This compound Concentration | Outcome Measure | Result | Reference |
| Cytokine Expression (qRT-PCR) | Primary Mouse Microglia (LPS/Nigericin stimulated) | 5, 10, 20 nM | mRNA levels of Il1b, Tnfa, Nlrp3 | Significant dose-dependent reduction. | [2] |
| NF-κB p65 Nuclear Translocation (Immunofluorescence) | Primary Mouse Microglia (LPS/Nigericin stimulated) | Not specified | Percentage of cells with nuclear p65 | Significantly reduced nuclear translocation. | [1] |
| NLRP3 Inflammasome Activation | Primary Mouse Microglia (LPS/Nigericin stimulated) | Not specified | ASC speck formation, IL-1β release | Inhibition of inflammasome formation and reduced mature IL-1β. | [1][2] |
| Cell Viability (CCK-8) | Primary Mouse Microglia | Up to 20 nM | Cell viability | No significant effect on cell viability. | [1][2] |
In Vivo Efficacy in Ischemic Stroke Models
The middle cerebral artery occlusion (MCAO) model in mice is a widely used preclinical model of ischemic stroke.
Table 3: Summary of In Vivo Efficacy Data for this compound in an Ischemic Stroke Model
| Animal Model | This compound Dose | Outcome Measure | Result | Reference |
| MCAO Mice | 5 mg/kg (i.p.) | Infarct Volume | Significantly reduced. | [1][2] |
| MCAO Mice | 5 mg/kg (i.p.) | Neurological Deficit Score (Bederson score) | Significantly improved. | [1][2] |
| MCAO Mice | 5 mg/kg (i.p.) | Brain IL-1β and TNF-α levels (ELISA) | Significantly reduced. | [1][2] |
Experimental Protocols: Ischemic Stroke
Protocol 3: Microglia Activation and Cytokine Measurement
This protocol details the induction of a pro-inflammatory phenotype in primary microglia and the assessment of this compound's effect on inflammatory cytokine expression.
-
Primary Microglia Culture: Isolate primary microglia from the cerebral cortices of neonatal mice.
-
This compound Pre-treatment: Pre-treat microglia with varying concentrations of this compound (e.g., 5, 10, 20 nM) or vehicle for 1-2 hours.
-
Microglia Activation: Stimulate microglia with LPS (e.g., 100 ng/mL) for 3 hours, followed by nigericin (e.g., 10 µM) for 30 minutes to induce M1 polarization and NLRP3 inflammasome activation.[1]
-
RNA Isolation and qRT-PCR:
-
Isolate total RNA from the microglia using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for Il1b, Tnfa, Nlrp3, and a housekeeping gene (e.g., Gapdh).
-
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
Protocol 4: Immunofluorescence for NF-κB p65 Nuclear Translocation
This protocol visualizes the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Culture primary microglia on coverslips and treat with this compound and LPS/nigericin as described in Protocol 3.
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100 in PBS.
-
Block with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on microscope slides.
-
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of cells showing nuclear p65 staining in each treatment group.
Protocol 5: Middle Cerebral Artery Occlusion (MCAO) Mouse Model
This protocol describes the induction of ischemic stroke in mice and the assessment of this compound's neuroprotective effects.
-
Animal Model: Use adult male C57BL/6 mice.
-
This compound Administration: Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a specified time before or after MCAO surgery.
-
MCAO Surgery:
-
Anesthetize the mouse.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a filament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
-
Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a scoring system (e.g., Bederson score).
-
Infarct Volume Measurement:
-
At 24 or 48 hours post-MCAO, euthanize the mice and harvest the brains.
-
Slice the brains into coronal sections.
-
Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarct area remains white.
-
Quantify the infarct volume using image analysis software.
-
-
Brain Cytokine Analysis: Homogenize brain tissue from the ischemic hemisphere and measure IL-1β and TNF-α levels by ELISA.
Visualizations
Caption: this compound mechanism of action in AD and stroke.
Caption: In vitro workflow for assessing this compound in microglia.
Caption: Logical flow for this compound efficacy assessment.
References
- 1. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
TPT-260 In Vitro Assay for Measuring Neuroinflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the neuroinflammatory response. When activated by stimuli such as lipopolysaccharide (LPS), microglia transition to a pro-inflammatory M1 phenotype, releasing a cascade of inflammatory mediators including cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). This process is tightly regulated by intracellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways.[1][2][3]
TPT-260 is a small molecule that has been identified as an inhibitor of this pro-inflammatory cascade in microglia.[1][2] This document provides detailed application notes and protocols for an in vitro assay utilizing this compound to measure and analyze its effects on microglial-mediated neuroinflammation.
Principle of the Assay
This assay employs primary microglia or microglial cell lines (e.g., BV-2) to model neuroinflammation in vitro. The cells are stimulated with LPS and Nigericin to induce a robust pro-inflammatory response, characterized by the activation of the NF-κB and NLRP3 inflammasome pathways, leading to the production and release of IL-1β and TNF-α. The inhibitory potential of this compound on this induced neuroinflammation is then quantified by measuring the changes in cytokine levels, gene expression of inflammatory markers, and the activation of key signaling proteins.
Signaling Pathways Modulated by this compound
This compound has been shown to attenuate neuroinflammation by inhibiting the TLR4-mediated NF-κB signaling pathway and the subsequent activation of the NLRP3 inflammasome.[1][2]
NF-κB Signaling Pathway
NLRP3 Inflammasome Activation Pathway
Experimental Workflow
The following diagram outlines the general workflow for the this compound in vitro neuroinflammation assay.
Materials and Reagents
-
Cell Lines: Primary microglia isolated from neonatal mice or BV-2 microglial cell line.
-
Reagents:
-
This compound (CAS: 1263599-14-9)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS)
-
TRIzol reagent
-
Protein lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
-
Kits and Consumables:
-
ELISA kits for mouse IL-1β and TNF-α
-
cDNA synthesis kit
-
qPCR master mix
-
96-well plates
-
Cell culture flasks and plates
-
Western blot reagents (gels, membranes, antibodies)
-
Immunofluorescence reagents (antibodies, mounting medium with DAPI)
-
Detailed Experimental Protocols
Cell Culture and Seeding
-
Culture primary microglia or BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into appropriate culture plates (e.g., 6-well plates for protein and RNA extraction, 24-well plates for ELISA, or coverslips in 24-well plates for immunofluorescence) and allow them to adhere overnight.
This compound Pre-treatment and Inflammatory Challenge
-
Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to final concentrations of 5, 10, and 20 nM.
-
Aspirate the old medium from the cells and replace it with a fresh medium containing the desired concentration of this compound or vehicle (DMSO).
-
Pre-treat the cells for 2 hours. (Note: The optimal pre-treatment time may need to be determined empirically for your specific experimental setup, as it is not explicitly stated in the primary literature.)
-
Following pre-treatment, add LPS to a final concentration of 100 ng/mL and incubate for 3 hours.[2]
-
After the LPS incubation, add Nigericin to a final concentration of 10 µM and incubate for an additional 30 minutes.[2]
Sample Collection
-
Supernatant: Carefully collect the culture supernatant, centrifuge to remove any detached cells, and store at -80°C for subsequent ELISA analysis.
-
Cell Lysates for RNA and Protein:
-
Wash the cells once with ice-cold PBS.
-
For RNA extraction, add TRIzol reagent directly to the wells and proceed according to the manufacturer's instructions.
-
For protein extraction, lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Downstream Analysis
-
Use commercially available ELISA kits for mouse IL-1β and TNF-α.
-
Follow the manufacturer's instructions to measure the concentration of these cytokines in the collected culture supernatants.
-
Generate a standard curve and calculate the cytokine concentrations in your samples.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix and primers for the target genes (Nlrp3, Tnf-α, Il1b) and a housekeeping gene (e.g., Gapdh or Actb).
-
Note: Specific primer sequences should be designed and validated according to standard molecular biology practices.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Separate equal amounts of protein lysate (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, total p65, NLRP3, pro-IL-1β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. (Note: Optimal antibody dilutions need to be determined empirically.)
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
-
Fix the cells grown on coverslips with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.
Data Presentation
Quantitative data from the in vitro assays should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS/Nigericin-Stimulated Microglia
| Treatment Group | IL-1β Concentration (pg/mL) | % Inhibition of IL-1β | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α |
| Vehicle Control | N/A | N/A | ||
| LPS + Nigericin | 0% | 0% | ||
| This compound (5 nM) + LPS/Nig | ||||
| This compound (10 nM) + LPS/Nig | ||||
| This compound (20 nM) + LPS/Nig |
Table 2: Effect of this compound on Pro-inflammatory Gene Expression in LPS/Nigericin-Stimulated Microglia
| Treatment Group | Nlrp3 Fold Change | Tnf-α Fold Change | Il1b Fold Change |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| LPS + Nigericin | |||
| This compound (5 nM) + LPS/Nig | |||
| This compound (10 nM) + LPS/Nig | |||
| This compound (20 nM) + LPS/Nig |
Table 3: Effect of this compound on NF-κB and NLRP3 Inflammasome Protein Expression/Activation
| Treatment Group | p-p65/total p65 Ratio | NLRP3/β-actin Ratio | pro-IL-1β/β-actin Ratio |
| Vehicle Control | |||
| LPS + Nigericin | |||
| This compound (5 nM) + LPS/Nig | |||
| This compound (10 nM) + LPS/Nig | |||
| This compound (20 nM) + LPS/Nig |
(Note: The tables above are templates. The actual data, including mean values, standard deviations, and statistical significance, should be populated from experimental results.)
Conclusion
The this compound in vitro assay provides a robust and reproducible method to assess the anti-neuroinflammatory properties of this compound. By following these detailed protocols, researchers can effectively measure the inhibitory effects of this compound on key inflammatory pathways in microglia. This assay is a valuable tool for the pre-clinical evaluation of this compound and other potential therapeutics for neurodegenerative diseases characterized by neuroinflammation.
References
- 1. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies with TPT-260
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting preclinical studies for TPT-260, a small molecule chaperone of the retromer complex with potential therapeutic applications in neurodegenerative diseases.
Introduction to this compound
This compound is a novel investigational compound that has demonstrated neuroprotective effects in preclinical models. It functions as a pharmacological chaperone for the retromer complex, a key cellular machinery involved in the trafficking and recycling of transmembrane proteins.[1][2] Dysregulation of retromer function has been implicated in the pathogenesis of neurodegenerative conditions, including Alzheimer's disease (AD) and ischemic stroke.[1][2][3]
Mechanism of Action: this compound enhances the stability and function of the retromer complex.[3] This, in turn, has been shown to:
-
Reduce the secretion of amyloid-beta (Aβ) peptides, which are central to the formation of amyloid plaques in Alzheimer's disease.[1][3]
-
Lower levels of phosphorylated Tau (p-Tau), another key pathological hallmark of AD.[3]
-
Attenuate neuroinflammation by inhibiting the activation of M1 microglia and suppressing the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines like IL-1β and TNF-α.[1][2]
-
Promote the recycling of essential neuronal receptors.
Proposed Signaling Pathway for this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects.
In Vitro Preclinical Studies
A series of in vitro experiments should be conducted to characterize the cellular effects of this compound.
The following diagram outlines the general workflow for the proposed in vitro experiments.
References
Application Notes and Protocols: TPT-260 Treatment of hiPSC-Derived Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human induced pluripotent stem cell (hiPSC)-derived neurons are a critical tool in neuroscience research and drug discovery, providing a physiologically relevant human model for studying neurodegenerative diseases. TPT-260 is a small molecule chaperone of the retromer complex, a key cellular machinery involved in the trafficking and recycling of transmembrane proteins. Dysfunctional retromer has been implicated in the pathogenesis of neurodegenerative conditions such as Alzheimer's disease (AD).[1][2] this compound has been shown to stabilize the retromer complex, offering a promising therapeutic strategy.[2]
These application notes provide a comprehensive overview of the use of this compound in hiPSC-derived neuron cultures, including its mechanism of action, protocols for treatment, and methods for assessing its efficacy.
Mechanism of Action
This compound acts as a pharmacological chaperone for the retromer complex.[2] The retromer complex is essential for the retrograde transport of cargo proteins from endosomes to the trans-Golgi network, a critical step in protein recycling and sorting. In neurons, retromer dysfunction can lead to the mis-trafficking of key proteins such as the amyloid precursor protein (APP), contributing to the generation of pathogenic amyloid-beta (Aβ) peptides.[2][3]
Furthermore, this compound has demonstrated anti-inflammatory properties by inhibiting the pro-inflammatory M1 polarization of microglia. It achieves this by suppressing the nuclear translocation of NF-κB and reducing the expression of pro-inflammatory cytokines like IL-1β and TNF-α.[1][4] While this effect is primarily observed in microglia, neuroinflammation is a critical component of many neurodegenerative diseases, suggesting an indirect neuroprotective role for this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on key pathological markers in neuronal models.
Table 1: Effect of this compound on Amyloid-Beta (Aβ) Secretion in SORL1 Mutant hiPSC-Derived Neurons [3]
| Genotype | Treatment | Secreted Aβ 1-40 (% of DMSO control) | Secreted Aβ 1-42 (% of DMSO control) |
| SORL1 +/À | This compound | ~75% | ~70% |
| SORL1 Var | This compound | ~80% | ~75% |
| SORL1 KO | This compound | ~90% | ~95% |
*Indicates a statistically significant reduction compared to DMSO control. Data is estimated from graphical representation in the source.
Table 2: Effect of this compound on Tau Phosphorylation in hiPSC-Derived Neurons [3]
| Tau Epitope | Treatment | Phospho-Tau Level (% of DMSO control) |
| AT8 (pSer202/Thr205) | This compound | Significantly Reduced |
| PHF1 (pSer396/Ser404) | This compound | Significantly Reduced |
| CP13 (pSer202) | This compound | Significantly Reduced* |
*The source indicates a significant reduction but does not provide specific percentage values.
Experimental Protocols
I. Differentiation of hiPSCs into Cortical Neurons
This protocol is a synthesis of established methods for generating cortical neurons from hiPSCs.[5][6][7]
Materials:
-
hiPSC lines
-
Matrigel
-
DMEM/F12 medium
-
Neurobasal medium
-
B-27 supplement
-
N2 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Dual SMAD inhibitors (e.g., SB431542 and Dorsomorphin)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Glial cell line-Derived Neurotrophic Factor (GDNF)
-
Laminin
-
Poly-L-ornithine (PLO)
Protocol:
-
hiPSC Culture: Culture hiPSCs on Matrigel-coated plates in mTeSR1 or a similar maintenance medium.
-
Neural Induction: When hiPSCs reach 70-80% confluency, switch to neural induction medium (DMEM/F12 with N2 supplement, GlutaMAX, and dual SMAD inhibitors). Continue for 7-10 days.
-
Neural Progenitor Cell (NPC) Expansion: Dissociate the induced neural rosettes and plate them on PLO/laminin-coated plates in NPC expansion medium (Neurobasal medium with B-27 supplement, GlutaMAX, BDNF, and GDNF).
-
Neuronal Differentiation: To initiate differentiation, withdraw the growth factors from the medium. Plate NPCs at the desired density on PLO/laminin-coated plates in neuronal differentiation medium (Neurobasal medium with B-27 and GlutaMAX).
-
Maturation: Allow neurons to mature for at least 4-6 weeks before initiating experiments. Perform partial media changes every 2-3 days.
II. This compound Treatment of hiPSC-Derived Neurons
Materials:
-
Mature hiPSC-derived cortical neurons (4-6 weeks post-differentiation)
-
This compound (stock solution in DMSO)
-
Neuronal differentiation medium
-
DMSO (vehicle control)
Protocol:
-
Preparation of this compound Working Solutions: Prepare fresh dilutions of this compound in pre-warmed neuronal differentiation medium. A suggested concentration range for initial experiments is 5 nM to 20 nM, based on effective concentrations used in primary microglia cultures.[1] A vehicle control (DMSO) at the same final concentration as the highest this compound dose should be prepared.
-
Treatment: Perform a half-media change on the mature neuronal cultures, replacing the old medium with the prepared this compound or vehicle control medium.
-
Incubation: Return the cultures to the incubator (37°C, 5% CO₂) for the desired treatment period. For assessment of Aβ levels, a 48-72 hour treatment is a common starting point.
-
Endpoint Analysis: Following treatment, collect the conditioned media for Aβ ELISA and lyse the cells for protein analysis (e.g., Western blotting for phospho-tau).
III. Endpoint Assays
A. Quantification of Secreted Aβ (ELISA)
-
Collect the conditioned media from the treated neuronal cultures.
-
Centrifuge the media to pellet any cellular debris.
-
Use a commercial Aβ 1-40 and Aβ 1-42 ELISA kit to quantify the concentration of secreted Aβ peptides according to the manufacturer's instructions.
-
Normalize the Aβ concentrations to the total protein content of the corresponding cell lysates.
B. Analysis of Tau Phosphorylation (Western Blot)
-
Lyse the treated neurons in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against specific phospho-tau epitopes (e.g., AT8, PHF1, CP13) and total tau.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities and normalize the phospho-tau signal to the total tau signal.
C. Assessment of NF-κB Nuclear Translocation (Immunocytochemistry)
-
Fix the treated neurons with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal.
Visualizations
Caption: this compound signaling pathways in neuronal context.
References
- 1. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilizing the Retromer Complex in a Human Stem Cell Model of Alzheimer’s Disease Reduces TAU Phosphorylation Independently of Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repub.eur.nl [repub.eur.nl]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. biorxiv.org [biorxiv.org]
Practical Guide for TPT-260 Use in Neurodegeneration Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TPT-260 is a small molecule chaperone that stabilizes the retromer complex, a crucial component of the cellular machinery responsible for recycling and trafficking of transmembrane proteins.[1][2][3] Dysfunction of the retromer complex has been implicated in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease, by disrupting the trafficking of key proteins such as the amyloid precursor protein (APP).[4][5] this compound has emerged as a promising research tool and potential therapeutic agent by enhancing retromer function, thereby mitigating pathological phenotypes associated with neurodegeneration.[4][5] This guide provides detailed application notes and experimental protocols for the use of this compound in neurodegeneration research.
Mechanism of Action
This compound acts by binding to the core trimer of the retromer complex (VPS35-VPS26-VPS29), enhancing its stability and function.[4] This stabilization promotes the recycling of transmembrane proteins from the endosome to the trans-Golgi network, preventing their degradation in the lysosome.[6] In the context of neurodegeneration, this has two major downstream effects:
-
Modulation of Amyloid Precursor Protein (APP) Trafficking: By enhancing retromer-mediated recycling of APP away from the endosomal pathway where amyloid-beta (Aβ) is generated, this compound reduces the production of pathogenic Aβ peptides.[4][5]
-
Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting the activation of M1 microglia.[1][2][3] This is achieved through the repression of the NF-κB signaling pathway, a key regulator of inflammatory responses.[1][2][3]
While the p53 pathway is a significant player in neuronal apoptosis and neurodegeneration, current research has not established a direct regulatory link between this compound and the p53 signaling cascade.[7][8][9][10][11][12]
Data Presentation
The following tables summarize the quantitative effects of this compound observed in various preclinical models of neurodegeneration.
Table 1: Effect of this compound on Alzheimer's Disease-Related Pathologies (In Vitro)
| Model System | Treatment | Outcome Measure | Result | Reference |
| hiPSC-derived neurons (SORL1+/-, SORL1Var) | This compound | Secreted Aβ40 | Reduction to wild-type levels | [4][5] |
| hiPSC-derived neurons (SORL1+/-, SORL1Var) | This compound | Secreted Aβ42 | Reduction to wild-type levels | [4][5] |
| hiPSC-derived neurons (SORL1 KO) | This compound | Phosphorylated Tau (p-Tau) | Significant reduction | [5] |
| G511R variant hiPSC-derived neurons | This compound | Lysosome Size | Reduction in enlarged lysosomes | [13] |
| SORL1 KO hiPSC-derived neurons | This compound | Lysosomal Degradation (DQ-Red-BSA assay) | Complete rescue of impaired degradation | [4][13] |
Table 2: Effect of this compound in an Ischemic Stroke Mouse Model (In Vivo)
| Model System | Treatment | Outcome Measure | Result | Reference |
| MCAO Mouse Model | 5 mg/kg this compound (intraperitoneal) | Brain Infarct Area | Significant reduction | [1][14] |
| MCAO Mouse Model | 5 mg/kg this compound (intraperitoneal) | Neurological Function (Bederson score) | Significant improvement | [1][14] |
| MCAO Mouse Model | 5 mg/kg this compound (intraperitoneal) | IL-1β Levels in Brain | Significant suppression | [1][14] |
| MCAO Mouse Model | 5 mg/kg this compound (intraperitoneal) | TNF-α Levels in Brain | Significant suppression | [1][14] |
Table 3: Effect of this compound on Microglia-Mediated Neuroinflammation (In Vitro)
| Model System | Treatment | Outcome Measure | Result | Reference |
| Primary Microglia (LPS/Nigericin stimulated) | This compound | NF-κB p65 Nuclear Translocation | Significant inhibition | [1] |
| Primary Microglia (LPS/Nigericin stimulated) | This compound | NLRP3 Gene Expression | Significant decrease | [1] |
| Primary Microglia (LPS/Nigericin stimulated) | This compound | TNF-α Gene Expression | Significant decrease | [1] |
| Primary Microglia (LPS/Nigericin stimulated) | This compound | IL-1β Gene Expression | Significant decrease | [1] |
Experimental Protocols
Protocol 1: In Vitro Treatment of hiPSC-derived Neurons with this compound
Objective: To assess the effect of this compound on Aβ and p-Tau levels in human iPSC-derived neurons.
Materials:
-
hiPSC-derived cortical neurons
-
Complete neuronal culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
ELISA kits for Aβ40 and Aβ42
-
Antibodies for Western blot (total Tau, p-Tau specific epitopes)
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Culture hiPSC-derived neurons to the desired stage of maturity.
-
Prepare working solutions of this compound in complete culture medium at final concentrations ranging from 1 µM to 10 µM. Prepare a vehicle control with an equivalent concentration of DMSO.
-
Replace the culture medium with the this compound or vehicle-containing medium.
-
Incubate the cells for 48-72 hours.
-
For Aβ analysis: Collect the conditioned medium and centrifuge to remove cellular debris. Analyze the supernatant for secreted Aβ40 and Aβ42 levels using a sandwich ELISA according to the manufacturer's instructions.
-
For p-Tau analysis: Wash the cells with ice-cold PBS and lyse the cells in lysis buffer. Determine the total protein concentration using a BCA assay. Perform Western blotting with antibodies against total Tau and specific p-Tau epitopes (e.g., AT8, PHF-1).
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Ischemic Stroke (MCAO)
Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound in a mouse model of ischemic stroke.
Materials:
-
C57BL/6 mice (2-month-old)
-
This compound
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
TTC (2,3,5-triphenyltetrazolium chloride) staining solution
-
ELISA kits for IL-1β and TNF-α
Procedure:
-
Dissolve this compound in sterile saline to a final concentration for a 5 mg/kg dosage.
-
Administer this compound or an equal volume of saline (vehicle control) via intraperitoneal injection 24 hours prior to MCAO surgery.[1]
-
Induce transient middle cerebral artery occlusion (MCAO) for 60 minutes followed by reperfusion.
-
Assess neurological deficits at 3 hours post-MCAO using the Bederson scoring system.[1]
-
At 24 hours post-MCAO, euthanize the mice and collect the brains.
-
For infarct volume analysis: Section the brains and stain with 2% TTC solution to visualize the infarct area. Quantify the infarct volume using image analysis software.
-
For cytokine analysis: Homogenize brain tissue from the ischemic hemisphere and measure the levels of IL-1β and TNF-α using ELISA kits.
Protocol 3: In Vitro Microglia Activation and this compound Treatment
Objective: To investigate the effect of this compound on microglia-mediated neuroinflammation.
Materials:
-
Primary microglia cultures
-
DMEM/F12 medium with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound (stock solution in DMSO)
-
Reagents for immunocytochemistry (anti-NF-κB p65 antibody, DAPI)
-
Reagents for qRT-PCR (TRIzol, cDNA synthesis kit, SYBR Green)
Procedure:
-
Isolate and culture primary microglia from neonatal mouse pups.
-
Pre-treat the microglia with this compound (e.g., 1-10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the microglia with LPS (100 ng/mL) for 3 hours, followed by Nigericin (1 µM) for 30 minutes to induce M1 polarization and inflammasome activation.[1]
-
For NF-κB translocation analysis: Fix the cells and perform immunocytochemistry using an antibody against the p65 subunit of NF-κB. Counterstain the nuclei with DAPI. Capture images using a fluorescence microscope and quantify the nuclear translocation of p65.
-
For gene expression analysis: Isolate total RNA using TRIzol and perform qRT-PCR to measure the mRNA levels of pro-inflammatory genes such as Nlrp3, Tnf-α, and Il-1β.
Mandatory Visualization
Caption: this compound stabilizes the retromer complex, promoting APP recycling.
Caption: this compound inhibits NF-κB signaling in microglia.
Drug Development Considerations
Pharmacokinetics and Pharmacodynamics: Detailed pharmacokinetic and pharmacodynamic profiles of this compound are not extensively published in the public domain. Preclinical studies in mice have utilized intraperitoneal administration at a dose of 5 mg/kg.[1] Further studies are required to determine its oral bioavailability, blood-brain barrier penetration, and metabolic fate, which are critical for its development as a therapeutic for neurodegenerative diseases.
Toxicology: this compound is described as being minimally cytotoxic in in vitro studies.[1][3] However, comprehensive preclinical toxicology studies are necessary to establish a safety profile for potential clinical development.
Clinical Trials: As of the current date, there are no publicly registered clinical trials for this compound in neurodegenerative diseases. Its development appears to be in the preclinical stage.
This compound represents a valuable tool for investigating the role of the retromer complex in neurodegeneration. The provided protocols offer a starting point for researchers to explore its efficacy in various models. For drug development professionals, while the preclinical data are promising, further investigation into the ADME (absorption, distribution, metabolism, and excretion) and safety profiles of this compound is essential before it can be advanced to clinical trials.
References
- 1. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic enhancement of retromer rescues endosomal pathology induced by defects in the Alzheimer’s gene SORL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The retromer complex – endosomal protein recycling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53 is a central regulator driving neurodegeneration caused by C9orf72 poly(PR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cooperation between p53 and the telomere-protecting shelterin component Pot1a in endometrial carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P53 Dysfunction in Neurodegenerative Diseases - The Cause or Effect of Pathological Changes? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of p53 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diademdx.com [diademdx.com]
- 12. Involvement of the p53/p21 complex in p53-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing TPT-260 Concentration for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for optimizing the concentration of TPT-260 in your cell culture experiments. This compound is a small molecule chaperone of the retromer complex, a key component in cellular protein trafficking. It has demonstrated therapeutic potential in preclinical models of neurodegenerative diseases, such as Alzheimer's disease and ischemic stroke, primarily through its role in reducing neuroinflammation and modulating protein processing.[1][2]
Quick Reference Data
The following tables provide a summary of key quantitative data for this compound to facilitate easy reference in your experimental design.
Table 1: this compound Properties
| Property | Value | Source |
| CAS Number | 2076-91-7 | [1] |
| Molecular Weight | 260.00 g/mol (free base) | [2] |
| 333.32 g/mol (dihydrochloride) | [2] | |
| Solubility | DMSO: 25-100 mg/mL | [2] |
| Water: 33.33 mg/mL (requires sonication) | ||
| PBS: 10-33.33 mg/mL | [2] | |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Table 2: Reported In Vitro Concentrations of this compound
| Cell Type | Concentration Range | Application | Source |
| Primary Microglia | 5, 10, 20 nM | Inhibition of neuroinflammation | [1] |
| hiPSC-derived Neurons (with SORL1 mutations) | 10-30 µM | Rescue of endosomal enlargement and reduction of Aβ secretion | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule chaperone that stabilizes the retromer complex. The retromer complex is essential for the recycling of transmembrane proteins from endosomes to the trans-Golgi network. By enhancing retromer function, this compound can influence the trafficking and processing of proteins like the amyloid precursor protein (APP), potentially reducing the production of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease.[2] Additionally, this compound has been shown to inhibit neuroinflammation by suppressing the NF-κB signaling pathway in microglia.[1]
Q2: What is a good starting concentration for my cell line?
A2: Based on published data, the effective concentration of this compound can vary significantly depending on the cell type and the biological question being investigated. For primary microglia, concentrations in the nanomolar range (5-20 nM) have been used to study anti-inflammatory effects.[1] In contrast, for human induced pluripotent stem cell (hiPSC)-derived neurons, concentrations in the micromolar range (10-30 µM) were required to observe effects on protein trafficking.[2]
For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations, spanning several orders of magnitude (e.g., 1 nM to 100 µM), should be tested initially.
Q3: How should I prepare my this compound stock solution?
A3: this compound is soluble in DMSO and water.[2] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Is this compound cytotoxic?
A4: Studies in primary microglia have indicated that this compound is minimally cytotoxic at effective concentrations.[1] However, it is crucial to determine the cytotoxic profile of this compound in your specific cell line. A cell viability assay, such as the MTT or MTS assay, should be performed in parallel with your functional assays to identify a concentration range that is effective without causing significant cell death.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | - Concentration is too low: The effective concentration can be cell-type dependent. - Compound instability: this compound may be unstable in your culture medium over long incubation times. - Incorrect target or pathway: The biological process you are studying may not be regulated by the retromer complex or NF-κB signaling in your cell model. | - Perform a dose-response experiment with a wider range of concentrations. - Prepare fresh dilutions of this compound for each experiment. Consider reducing the incubation time or replenishing the medium with fresh compound. - Confirm that the key proteins of the retromer and NF-κB pathways are expressed in your cell line. |
| High cell death or unexpected cytotoxicity | - Concentration is too high: Exceeding the optimal therapeutic window can lead to off-target effects and toxicity. - Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. - Compound precipitation: this compound may precipitate out of solution at high concentrations in aqueous media. | - Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 value and select a non-toxic concentration range for your experiments. - Ensure the final DMSO concentration is below 0.1%. Run a vehicle control to assess solvent toxicity. - Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing the working solution in a pre-warmed medium and vortexing thoroughly. |
| Inconsistent results between experiments | - Variability in cell health and density: Differences in cell passage number, confluency, and overall health can affect the response to treatment. - Inconsistent compound preparation: Errors in preparing stock or working solutions can lead to variability. - Freeze-thaw cycles of stock solution: Repeated freezing and thawing can degrade the compound. | - Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. - Calibrate pipettes regularly and prepare fresh dilutions for each experiment. - Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Cell Viability Assay
This protocol provides a method to determine the cytotoxic concentration (IC50) and a suitable working concentration range for this compound in your adherent cell line of interest.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a 2X working solution of this compound in complete culture medium. It is recommended to perform serial dilutions to test a wide range of concentrations (e.g., 0.01 nM to 100 µM).
-
Also, prepare a 2X vehicle control (containing the same final concentration of DMSO as the highest this compound concentration) and a media-only control.
-
Carefully remove the old medium from the wells and add 100 µL of the 2X this compound working solutions, vehicle control, or media-only control to the appropriate wells. It is recommended to have at least three replicate wells for each condition.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at room temperature for at least 15 minutes on a shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of TPT-260 in neuronal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TPT-260 in neuronal cells. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound, with a focus on differentiating on-target from potential off-target effects.
Issue 1: Unexpected Neuronal Toxicity or Phenotype Observed
Question: I am observing unexpected neuronal toxicity or a phenotype inconsistent with the known function of the retromer complex after this compound treatment. How can I determine if this is an off-target effect?
Answer: It is crucial to systematically investigate unexpected cellular responses. Here is a troubleshooting workflow to dissect the observed effects:
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected phenotypes.
Experimental Protocols:
-
Dose-Response Analysis:
-
Plate neuronal cells at the desired density in a multi-well plate.
-
Prepare a serial dilution of this compound, typically ranging from 10 nM to 100 µM.
-
Treat the cells with the different concentrations of this compound for the desired time point (e.g., 24, 48, 72 hours).
-
Include a vehicle control (e.g., DMSO).
-
Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
Plot the viability data against the log of the this compound concentration to determine the IC50 value.
-
-
Genetic Knockdown of VPS35:
-
Design and validate siRNA or shRNA constructs targeting the VPS35 subunit of the retromer complex.
-
Transfect or transduce neuronal cells with the knockdown constructs.
-
Confirm knockdown efficiency by Western blot or qPCR.
-
Treat the knockdown cells and control cells with this compound.
-
Assess if the knockdown rescues or mimics the unexpected phenotype. A rescue would suggest an on-target effect.
-
Issue 2: Variability in Experimental Results
Question: My results with this compound are inconsistent across experiments. What could be the cause?
Answer: Variability can stem from several factors. Refer to the table below for common causes and solutions.
| Potential Cause | Troubleshooting Step |
| Compound Stability | This compound is often supplied as a dihydrochloride (B599025) salt and dissolved in DMSO. Ensure proper storage of stock solutions (-20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Culture Conditions | Neuronal cultures are sensitive to minor changes in media composition, passage number, and cell density. Maintain consistent cell culture practices. |
| Assay Timing | The effects of this compound on protein trafficking and downstream signaling are time-dependent. Perform a time-course experiment to identify the optimal treatment duration for your specific endpoint. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound, also known as R55, is a small molecule pharmacological chaperone.[1] It functions by binding to and stabilizing the cargo-recognition core of the retromer complex, which is a trimer composed of the proteins VPS35, VPS26, and VPS29.[2][3] This stabilization enhances the function of the retromer complex in endosomal trafficking, which is crucial for the recycling of transmembrane proteins.[3]
Q2: Have any specific off-target interactions of this compound been reported in neuronal cells?
A2: To date, there are no specific, peer-reviewed studies detailing the off-target profile of this compound. Its development has been focused on its role as a retromer chaperone. However, like any small molecule, this compound has the potential for off-target interactions. Researchers should remain vigilant for unexpected effects.
Q3: What are the predicted on-target effects of this compound in neuronal models of disease?
A3: Based on its mechanism of action, the on-target effects of this compound in neuronal disease models are primarily related to the restoration of proper protein trafficking.
| Predicted On-Target Effect | Disease Context | References |
| Reduction in secreted Amyloid-beta (Aβ) peptides | Alzheimer's Disease | [2][4] |
| Reduction in phosphorylated Tau (p-Tau) levels | Alzheimer's Disease | [2][4] |
| Rescue of enlarged endosome phenotype | Alzheimer's Disease | [2][5] |
| Attenuation of neuroinflammation via NF-κB signaling | Ischemic Stroke | [6] |
Q4: What experimental approaches can be used to proactively identify potential off-target effects of this compound?
A4: A multi-pronged approach is recommended to identify potential off-target interactions.
Workflow for Off-Target Identification
Caption: Workflow for proactive off-target screening.
Experimental Protocols:
-
Thermal Proteome Profiling (TPP / MS-CETSA):
-
Culture neuronal cells and treat with this compound or vehicle control.
-
Harvest the cells and lyse them to obtain protein extracts.
-
Aliquot the lysates and heat them to a range of temperatures (e.g., 37°C to 67°C).
-
Centrifuge to pellet aggregated proteins and collect the soluble fraction.
-
Prepare the soluble proteins for mass spectrometry analysis (e.g., trypsin digestion, TMT labeling).
-
Analyze the samples by LC-MS/MS to quantify protein abundance at each temperature.
-
Binding of this compound to a protein will typically increase its thermal stability, resulting in a shift in its melting curve. This allows for the proteome-wide identification of potential targets.
-
-
Affinity Purification-Mass Spectrometry (AP-MS):
-
Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Validate that the tagged compound retains its on-target activity.
-
Incubate the tagged this compound with neuronal cell lysate.
-
Use streptavidin-coated beads to pull down the tagged compound along with its binding partners.
-
Include a competition control where the lysate is pre-incubated with an excess of untagged this compound.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins and identify them by mass spectrometry. Proteins that are specifically pulled down by the tagged compound and competed off by the untagged compound are potential off-targets.
-
Q5: Could off-target effects of this compound be beneficial?
A5: Yes, this is a possibility. The phenomenon where a drug's therapeutic efficacy is due to its interaction with multiple targets is known as polypharmacology. If this compound were to have off-target effects that are also beneficial in the context of neurodegenerative diseases (e.g., inhibition of a pro-inflammatory kinase), this could contribute to its overall therapeutic profile. However, any off-target activity would need to be carefully characterized.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Stabilizing the Retromer Complex in a Human Stem Cell Model of Alzheimer’s Disease Reduces TAU Phosphorylation Independently of Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
TPT-260 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with TPT-260.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound, also known as R55, is a small molecule chaperone of the retromer complex.[1][2] Its primary function is to stabilize this complex, which is essential for the recycling and trafficking of membrane protein receptors.[1][3][4] this compound has demonstrated therapeutic potential in preclinical models of neurodegenerative diseases, such as Alzheimer's disease and ischemic stroke, by reducing amyloid plaque deposition, lowering phosphorylated Tau levels, and mitigating neuroinflammation through the inhibition of M1 microglia activation via the NF-κB signaling pathway.[1][3][4]
2. How should I dissolve and store this compound?
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Parameter | Recommendation |
| Solvent | This compound is soluble in DMSO (25–100 mg/mL) and PBS (10–33.33 mg/mL).[5] For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO.[3][6] |
| Storage | Store this compound as a lyophilized powder at -20°C in a desiccated environment.[5] |
| Stock Solutions | Prepare a stock solution (e.g., 20 mM in DMSO), aliquot it into single-use volumes to minimize freeze-thaw cycles, and store at -20°C.[3][6] |
3. I am observing inconsistent results between experiments. What are the potential causes?
Experimental variability can arise from several factors. Consider the following to improve consistency:
-
Cell Line Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered cellular responses.
-
Compound Preparation: Always prepare fresh working solutions of this compound from a single, validated stock on the day of the experiment. Inconsistent dilution or prolonged storage of working solutions can affect its potency.
-
Experimental Conditions: Maintain consistent incubation times, cell densities, and media formulations across all experiments. Minor variations in these parameters can lead to significant differences in results.
-
Assay-Specific Variability: The inherent variability of your specific assay (e.g., ELISA, Western blot, immunofluorescence) can contribute to inconsistent data. Ensure your assays are well-validated and include appropriate positive and negative controls in every experiment.
4. I am seeing signs of cytotoxicity in my cell cultures after this compound treatment. How can I address this?
While this compound is reported to be minimally cytotoxic, high concentrations or sensitive cell lines may exhibit adverse effects.[3]
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and experimental duration.
-
Solvent Control: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is consistent across all treatment groups (including vehicle controls) and is below the toxic threshold for your cells (typically <0.5%).
-
Incubation Time: Shortening the incubation time with this compound may reduce cytotoxicity while still allowing for the desired biological effect.
-
Cell Viability Assay: Routinely perform a cell viability assay (e.g., MTT, trypan blue exclusion) to monitor the health of your cells following treatment.
5. What are the recommended concentrations for in vitro and in vivo experiments?
The optimal concentration of this compound will depend on the specific experimental system.
| Experiment Type | Recommended Concentration/Dosage | Source |
| In Vitro (Cell Culture) | 5 nM - 30 µM | [3][5] |
| In Vivo (Mice) | 5 mg/kg (intraperitoneal injection) | [3] |
It is highly recommended to perform a dose-response study to determine the optimal concentration for your specific model and desired endpoint.
Experimental Protocols
1. In Vitro Treatment of Primary Microglia with this compound
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.[3][4]
-
Cell Culture: Culture primary microglia in appropriate media and conditions.
-
Preparation of this compound:
-
Treatment:
-
For inflammatory stimulation, treat microglia with lipopolysaccharides (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 3 hours).[3]
-
Pre-treat the cells with the desired concentrations of this compound before or concurrently with the inflammatory stimulus, depending on the experimental design.
-
-
Analysis: Following incubation, cells can be harvested for analysis of pro-inflammatory markers (e.g., IL-1β, TNF-α) by qPCR, ELISA, or Western blotting.
2. In Vivo Administration of this compound in a Mouse Model of Ischemic Stroke
This protocol is based on a study evaluating the neuroprotective effects of this compound.[3]
-
Animal Model: Use an established model of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model in mice.
-
Preparation of this compound for Injection: Dissolve this compound in a vehicle suitable for intraperitoneal injection (e.g., saline).
-
Administration:
-
Analysis: Assess neurological function using a relevant scoring system (e.g., Bederson score) and quantify the infarct area in the brain tissue.[3] Analyze brain tissue for markers of neuroinflammation.
Visualizations
This compound Signaling Pathway in Neuroinflammation
References
- 1. biorxiv.org [biorxiv.org]
- 2. 404 | BioChemPartner [m.biochempartner.com]
- 3. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Dihydrochloride (2076-91-7) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing TPT-260 Cytotoxicity in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cytotoxicity with TPT-260 in long-term experimental settings. While this compound is reported to be minimally cytotoxic in short-term applications, long-duration exposure may present unique challenges.[1][2] This guide offers structured advice for identifying, mitigating, and understanding potential cytotoxic effects.
Troubleshooting Guide
Unexpected cell death or reduced proliferation in long-term studies with this compound can arise from various factors. The table below outlines potential issues, their likely causes, and recommended actions.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Gradual decrease in cell viability over several days/weeks. | 1. Compound instability: this compound may degrade in culture medium over time, leading to the formation of cytotoxic byproducts. 2. Cumulative low-level toxicity: Even at concentrations deemed safe in short-term assays, prolonged exposure may lead to cumulative stress and cell death. 3. Metabolite toxicity: Cellular metabolism of this compound over time could produce toxic metabolites.[3] | 1. Refresh the culture medium with freshly prepared this compound at regular intervals (e.g., every 48-72 hours). 2. Perform a dose-response and time-course experiment to identify the No-Observed-Adverse-Effect Level (NOAEL) for long-term exposure. 3. Analyze conditioned media for this compound degradation products or potential metabolites. |
| Sudden drop in cell viability after a specific treatment duration. | 1. Induction of apoptotic pathways: this compound might trigger programmed cell death after a certain exposure threshold is reached.[4] 2. Cell cycle arrest: The compound may be causing irreversible cell cycle arrest, leading to subsequent cell death. | 1. Conduct assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining). 2. Perform cell cycle analysis using flow cytometry to investigate potential cell cycle arrest. |
| Discrepancy between different viability assays (e.g., MTT vs. LDH). | 1. Interference with assay chemistry: this compound may directly inhibit or activate metabolic enzymes (e.g., mitochondrial reductases used in MTT assays), leading to inaccurate readings.[3] 2. Assay sensitivity: Different assays measure different aspects of cell health (metabolism vs. membrane integrity), and one may be more sensitive to the specific mode of cytotoxicity. | 1. Use a panel of cytotoxicity assays that measure different cellular parameters (e.g., ATP levels, membrane integrity, protease activity). 2. Run appropriate controls to test for direct compound interference with the assay reagents. |
| High variability in results between replicate experiments. | 1. Inconsistent cell seeding density: Variations in the initial number of cells can significantly impact the outcome of long-term assays. 2. Inconsistent compound preparation: Errors in serial dilutions or storage of this compound can lead to variable effective concentrations. | 1. Ensure precise and consistent cell counting and seeding for all experiments. 2. Prepare fresh stock solutions of this compound for each experiment and use calibrated pipettes for dilutions. |
Frequently Asked Questions (FAQs)
Q1: My initial short-term (24-72 hour) cytotoxicity assays showed no this compound toxicity, but I'm seeing cell death in my 14-day experiment. Why is this happening?
A1: This is a common observation in long-term studies. The discrepancy can arise from several factors, including the cumulative effects of low-level stress that are not apparent in short-term assays, the degradation of the compound into potentially more toxic substances over time, or the induction of slower-acting cell death pathways like apoptosis. It is crucial to design experiments that specifically assess the effects of chronic exposure.[5]
Q2: What is the best type of assay to use for evaluating long-term cytotoxicity of this compound?
A2: For long-term studies, endpoint assays like the standard MTT or LDH assays may be insufficient. Continuous or kinetic assays are often more informative. A clonogenic survival assay is considered a gold-standard for assessing the long-term effects of a compound on the proliferative capacity of cells. Additionally, repeated exposure assays, where the compound is replenished with each media change, can mimic chronic dosing scenarios.
Q3: How can I determine if this compound is causing apoptosis or necrosis in my long-term cultures?
A3: To distinguish between apoptosis and necrosis, you can use a combination of assays. Flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining is a common method. Annexin V will stain early apoptotic cells, while PI will stain late apoptotic and necrotic cells. Additionally, you can measure the activity of caspases, which are key enzymes in the apoptotic pathway.
Q4: Could the observed cytotoxicity be specific to my cell line?
A4: Yes, the cytotoxic effects of a compound can be highly cell-type dependent due to differences in metabolism, expression of target proteins, and cellular stress responses. It is advisable to test the long-term effects of this compound in multiple relevant cell lines to determine if the observed cytotoxicity is a general effect or specific to a particular cellular context.
Quantitative Data Presentation
As no specific long-term cytotoxicity data for this compound is publicly available, the following table serves as a template for researchers to structure their own findings. This allows for a clear comparison of the compound's effects across different concentrations and time points.
Table 1: Template for Long-Term Cytotoxicity of this compound
| Time Point | This compound Concentration | % Cell Viability (e.g., Real-Time Glo) | % Colony Forming Efficiency (Clonogenic Assay) | % LDH Release |
|---|---|---|---|---|
| Day 7 | Vehicle Control (0 µM) | 100% | 100% | Baseline |
| 1 µM | User Data | User Data | User Data | |
| 10 µM | User Data | User Data | User Data | |
| 50 µM | User Data | User Data | User Data | |
| Day 14 | Vehicle Control (0 µM) | 100% | 100% | Baseline |
| 1 µM | User Data | User Data | User Data | |
| 10 µM | User Data | User Data | User Data | |
| 50 µM | User Data | User Data | User Data | |
| Day 21 | Vehicle Control (0 µM) | 100% | 100% | Baseline |
| 1 µM | User Data | User Data | User Data | |
| 10 µM | User Data | User Data | User Data |
| | 50 µM | User Data | User Data | User Data |
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after long-term exposure to a test compound.
Materials:
-
Cell culture medium and supplements
-
This compound stock solution
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for the desired long-term period (e.g., 10-14 days). If the experiment requires it, replenish the medium with fresh this compound every 2-3 days.
-
Colony Formation: Monitor the plates for colony formation. When the colonies in the control wells are of a sufficient size (at least 50 cells), terminate the experiment.
-
Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Aspirate the methanol and add Crystal Violet staining solution to each well. Incubate for 20 minutes at room temperature.
-
Gently wash the wells with water until the excess stain is removed and allow the plates to air dry.
-
-
Colony Counting: Count the number of colonies in each well.
-
Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
Repeated Exposure Cytotoxicity Assay
This method evaluates cell viability under conditions of chronic or repeated drug administration.
Materials:
-
96-well clear-bottom black plates
-
Cell culture medium and supplements
-
This compound stock solution
-
Real-time cytotoxicity assay reagent (e.g., a reagent that measures membrane integrity)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate.
-
Initial Treatment: After 24 hours, add the real-time cytotoxicity reagent to all wells according to the manufacturer's instructions. Add this compound at various concentrations to the treatment wells.
-
Kinetic Measurement: Measure the fluorescence at regular intervals (e.g., every 24 hours) for the duration of the experiment (e.g., 7-14 days).
-
Re-dosing: Every 48-72 hours, perform a partial media change, removing a portion of the old media and replacing it with fresh media containing the appropriate concentration of this compound.
-
Data Analysis: Plot the fluorescence signal over time for each concentration. A sustained increase in fluorescence in the treated wells compared to the vehicle control indicates cytotoxicity.
Visualizations
Caption: Workflow for assessing long-term this compound cytotoxicity.
References
- 1. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extrapolating from acute to chronic toxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
TPT-260 Technical Support Center: Optimizing Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the dosage of TPT-260 for optimal neuroprotection. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as R55, is a small molecule chaperone of the retromer complex. Its primary function is to stabilize the core retromer trimer (VPS35, VPS26, and VPS29), enhancing the complex's function in recycling and trafficking transmembrane proteins. This is crucial for neuronal health, as retromer dysfunction is linked to neurodegenerative diseases.
Q2: In what experimental models has this compound shown neuroprotective effects?
A2: this compound has demonstrated neuroprotective effects in both in vitro and in vivo models. In vitro, it has been shown to rescue endosomal pathology and reduce the secretion of amyloid-beta (Aβ) peptides and levels of phosphorylated Tau (p-Tau) in human induced pluripotent stem cell (hiPSC)-derived neurons. In vivo, this compound has been shown to reduce brain infarct area and inflammation in a mouse model of ischemic stroke (middle cerebral artery occlusion - MCAO).[1][2][3][4][5][6][7]
Q3: What is a recommended starting concentration for in vitro experiments with this compound?
A3: A starting concentration of 5 µM is recommended for in vitro studies with this compound in neuronal cultures.[5][8] This concentration has been shown to be effective in increasing the levels of retromer proteins and corresponds to the in vitro Kd of the compound to the retromer complex.[9] A dose-response curve for the reduction of Aβ production has been established in the range of 0.5 µM to 50 µM.[9]
Q4: What is a known effective in vivo dose of this compound?
A4: A dose of 5 mg/kg administered via intraperitoneal (IP) injection has been shown to be effective in a mouse model of ischemic stroke.[6] Further dose-ranging studies are recommended to determine the optimal dose for specific models and applications.
Q5: How does this compound exert its anti-inflammatory effects in the context of neuroprotection?
A5: this compound's anti-inflammatory effects are primarily mediated through the inhibition of M1 microglia activation. It achieves this by suppressing the nuclear translocation of NF-κB and consequently reducing the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. It also inhibits the NLRP3 inflammasome, further reducing neuroinflammation.[1][2][3][4][6]
Troubleshooting Guides
In Vitro Experiments
Problem: Low or no neuroprotective effect observed.
-
Possible Cause: Suboptimal this compound concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and injury model. A range of 0.5 µM to 50 µM has been explored for Aβ reduction.[9]
-
-
Possible Cause: this compound instability in culture medium.
-
Solution: Prepare fresh this compound solutions for each experiment. While specific stability data is limited, it is best practice to minimize the time the compound is in solution before being added to cells.
-
-
Possible Cause: Cell culture health.
Problem: High background or variability in ELISA results for Aβ.
-
Possible Cause: Inadequate plate washing.
-
Solution: Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.
-
-
Possible Cause: Non-specific antibody binding.
-
Solution: Optimize blocking conditions by trying different blocking buffers (e.g., BSA or non-fat milk) and increasing blocking time.
-
-
Possible Cause: Issues with the standard curve.
-
Solution: Ensure accurate serial dilutions of the Aβ standard. Use a fresh standard if necessary.
-
In Vivo Experiments (MCAO Model)
Problem: High variability in infarct size between animals.
-
Possible Cause: Inconsistent occlusion of the middle cerebral artery.
-
Solution: Ensure the filament used for occlusion is of the correct size and is inserted to the correct depth. Use of a laser Doppler flowmeter to confirm a consistent reduction in cerebral blood flow is highly recommended.
-
-
Possible Cause: Variation in animal physiology.
-
Solution: Use animals of a consistent age and weight. Monitor and maintain body temperature during and after surgery.
-
Problem: this compound does not appear to reduce neurological deficits.
-
Possible Cause: Inappropriate timing of administration.
-
Solution: The timing of this compound administration relative to the ischemic insult is critical. The reported effective protocol involved administration prior to the MCAO. The therapeutic window for post-ischemic administration needs to be determined empirically.
-
-
Possible Cause: Insufficient dose.
-
Solution: While 5 mg/kg has been shown to be effective, dose-escalation studies may be necessary to find the optimal neuroprotective dose in your specific experimental setup.[6]
-
Quantitative Data
Table 1: In Vitro Dose-Response of this compound (R55) on Retromer and Aβ Levels
| This compound (R55) Concentration | Effect on Vps35 Levels (EC50) | Effect on Aβ42 Production (inhibition) |
| ~3.3 µM | Half-maximal effective concentration for increasing Vps35 levels in neurons.[9] | - |
| 0.5 µM - 50 µM | Dose-dependent increase in Vps35 levels.[9] | Dose-dependent decrease in Aβ42 production.[9] |
| 5 µM | Significant increase in Vps35 and Vps26 protein levels in primary cortical neurons.[5][8] | Significant reduction in secreted Aβ40 and Aβ42 levels.[7] |
Table 2: In Vivo Effects of this compound in a Mouse Model of Ischemic Stroke
| Treatment Group | Dose | Key Findings |
| This compound | 5 mg/kg (IP) | Significantly reduced brain infarct area.[6] |
| This compound | 5 mg/kg (IP) | Improved neurological function.[6] |
| This compound | 5 mg/kg (IP) | Suppressed neuroinflammation by inhibiting M1 microglia activation and reducing pro-inflammatory cytokines (IL-1β, TNF-α).[6] |
Experimental Protocols
In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
-
Cell Plating: Plate primary cortical neurons or iPSC-derived neurons at an appropriate density in 96-well plates coated with a suitable substrate (e.g., poly-D-lysine).
-
This compound Pre-treatment: After allowing the neurons to mature for a specified period (e.g., 7-10 days), pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle control (DMSO) for 24 hours.
-
Glutamate (B1630785) Insult: Induce excitotoxicity by adding a final concentration of glutamate (e.g., 25-100 µM) to the culture medium for a defined period (e.g., 15-30 minutes).
-
Wash and Recovery: Gently wash the cells with fresh, pre-warmed culture medium to remove the glutamate.
-
Viability Assessment: After 24 hours of recovery, assess neuronal viability using a suitable assay, such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Mice
-
Anesthesia and Surgical Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in a supine position. Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1][2]
-
Occlusion: Ligate the distal ECA. Introduce a silicon-coated monofilament (e.g., 6-0) through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A laser Doppler flowmeter should be used to confirm a significant drop in cerebral blood flow.[1][2]
-
This compound Administration: Administer this compound (5 mg/kg) or vehicle via intraperitoneal injection at a predetermined time point relative to the MCAO procedure (e.g., 30 minutes before).
-
Reperfusion (for transient MCAO): After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson score).
-
Infarct Volume Measurement: Euthanize the animal and harvest the brain. Slice the brain into coronal sections (e.g., 2 mm thick) and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (unstained tissue).[1][2][3][4][15] Quantify the infarct volume using image analysis software.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway in neuroinflammation.
Caption: Experimental workflow for this compound dosage refinement.
Caption: Logical relationship for this compound's neuroprotective effects.
References
- 1. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Video: Intraluminal Middle Cerebral Artery Occlusion MCAO Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Pharmacological chaperones stabilize retromer to limit APP processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dendrotek.ca [dendrotek.ca]
- 11. researchgate.net [researchgate.net]
- 12. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 14. reddit.com [reddit.com]
- 15. A Modified Transcranial Middle Cerebral Artery Occlusion Model to Study Stroke Outcomes in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Welcome to the TPT-260 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound, a small molecule chaperone of the retromer complex. Here you will find troubleshooting guidance and detailed protocols to assist in replicating and building upon published findings.
This section addresses common challenges and questions that may arise during in vitro and in vivo experiments with this compound.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as R55) is a thiophene (B33073) thiourea (B124793) derivative that acts as a pharmacological chaperone for the retromer complex.[1][2] Its primary mechanism is to stabilize the retromer's cargo-recognition core (the VPS35-VPS26-VPS29 trimer), enhancing its function in trafficking proteins out of endosomes.[3] In the context of neuroinflammation, this compound has been shown to suppress the NF-κB signaling pathway in microglia.[4][5]
Q2: I am not observing the expected reduction in secreted Amyloid-beta (Aβ) peptides in my hiPSC-derived neuron cultures. What are the potential issues?
A2: Several factors could contribute to this. Please consider the following:
-
Cell Line & Genotype: The effect of this compound on Aβ reduction can be genotype-dependent. For instance, while it reduces Aβ in neurons with SORL1 variants (SORL1Var) and heterozygous knockouts (SORL1+/-), the effect may be less pronounced in complete SORL1 knockout (SORL1KO) neurons.[6] Ensure your cell line is appropriate for the desired outcome.
-
Compound Concentration & Purity: this compound is typically used at low micromolar concentrations (e.g., 5 µM).[7] Verify the concentration and consider a dose-response experiment. Ensure the compound's purity and proper solubilization (e.g., in DMSO).
-
Treatment Duration: A treatment duration of 48-72 hours is often required to observe significant changes in secreted Aβ and phosphorylated Tau (p-Tau).[6][8]
-
Assay Sensitivity: Ensure your ELISA or other detection method is sensitive enough to measure the changes in Aβ levels in your specific culture system.
Q3: My in vitro microglia activation assay shows high cytotoxicity after this compound treatment. Is this expected?
A3: this compound is reported to be minimally cytotoxic.[4][9] If you observe significant cell death, consider these points:
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) in your culture media is non-toxic (typically ≤ 0.1%).
-
Compound Concentration: While effective at low micromolar ranges, higher concentrations may induce toxicity. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the maximum sub-toxic dose for your specific primary microglia or cell line.
-
Culture Health: Pre-existing stress in your primary microglia cultures can make them more susceptible to any treatment. Ensure optimal culture conditions before initiating the experiment. One study noted that this compound can help protect cell membrane integrity in microglia challenged with LPS/Nigericin.[10][11]
Q4: I am having trouble replicating the anti-inflammatory effects of this compound in my animal model of ischemic stroke.
A4: Replicating in vivo results can be complex. Key variables include:
-
Dosing and Administration: In a middle cerebral artery occlusion (MCAO) mouse model, this compound was administered via intraperitoneal (IP) injection at 5 mg/kg, 24 hours before the MCAO surgery.[10] Timing and route of administration are critical.
-
Animal Model Consistency: The severity of the ischemic insult in the MCAO model can be variable. Ensure your surgical procedure is consistent and produces a reproducible infarct volume. Use appropriate neurological scoring (e.g., Bederson score) to assess injury severity.[10]
-
Endpoint Analysis: The reduction in pro-inflammatory cytokines like IL-1β and TNF-α in brain tissue is a key readout.[5] Ensure your tissue harvesting and processing methods are optimized to preserve these markers for analysis by ELISA or qPCR.
Quantitative Data Summary
The following tables summarize key quantitative results from the literature to serve as a benchmark for your experiments.
Table 1: Effect of this compound on Alzheimer's Disease Phenotypes in hiPSC-Derived Neurons
| Phenotype Assessed | Cell Model | This compound Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| Secreted Aβ 1-40 & 1-42 | SORL1+/- & SORL1Var Neurons | Not specified | Significant reduction | [6] |
| Secreted Aβ 1-42 | SORL1KO Neurons | Not specified | No significant reduction | [6] |
| Phosphorylated Tau (Thr231) | WT, SORL1+/-, SORL1Var, SORL1KO | Not specified | Significant reduction in all genotypes | [6] |
| Early Endosome Size | SORL1+/- & SORL1Var Neurons | Not specified | Reduced to wild-type levels | [3] |
| Early Endosome Size | SORL1KO Neurons | Not specified | Significantly reduced, but not to wild-type levels |[3] |
Table 2: Effect of this compound in an Ischemic Stroke Model
| Parameter | Model | This compound Treatment | Result | Reference |
|---|---|---|---|---|
| Neurological Function | MCAO Mice | 5 mg/kg IP (24h pre-surgery) | Significant improvement (Bederson score) | [10] |
| Brain Infarct Area | MCAO Mice | 5 mg/kg IP (24h pre-surgery) | Significant reduction | [10] |
| IL-1β Levels (Brain) | MCAO Mice | 5 mg/kg IP (24h pre-surgery) | Significant reduction | [10] |
| TNF-α Levels (Brain) | MCAO Mice | 5 mg/kg IP (24h pre-surgery) | Significant reduction | [10] |
| NF-κB p65 Nuclear Translocation | LPS/Nigericin-treated primary microglia | Pre-treatment | Significantly inhibited |[5][11] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: In Vitro Microglia Activation and this compound Treatment
This protocol is based on the methodology used to assess the anti-inflammatory effects of this compound on primary microglia.[4][11]
-
Isolation of Primary Microglia:
-
Harvest cerebral cortices from neonatal C57BL/6 mice (P0-P2).
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Culture the mixed glial cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
After 10-14 days, harvest microglia by shaking the flasks for 2 hours at 200 rpm.
-
-
This compound Pre-treatment:
-
Plate the purified primary microglia at the desired density.
-
Allow cells to adhere and stabilize.
-
Pre-treat the cells with the desired concentration of this compound (or vehicle control) for a specified duration (e.g., 2 hours) before inflammatory stimulation.
-
-
Induction of M1 Pro-inflammatory Phenotype:
-
Stimulate the microglia with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3 hours.
-
Following LPS, add Nigericin (e.g., 10 µM) for 30 minutes to activate the NLRP3 inflammasome.
-
-
Endpoint Analysis:
-
Western Blot: Lyse cells and analyze protein expression of TLR4, phosphorylated IKKβ, phosphorylated p65, and NLRP3.
-
Immunofluorescence: Fix cells and stain for NF-κB p65 to visualize its nuclear translocation.
-
ELISA/qPCR: Collect supernatant or lyse cells to measure the levels of secreted or expressed pro-inflammatory cytokines (e.g., IL-1β, TNF-α).
-
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Mouse Model
This protocol describes the in vivo model used to evaluate this compound's neuroprotective effects in ischemic stroke.[4][10]
-
Animal Preparation:
-
Use adult male C57BL/6 mice (e.g., 2 months old).
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or pentobarbital).
-
-
This compound Administration:
-
24 hours prior to surgery, administer this compound (5 mg/kg) or an equivalent volume of saline (vehicle control) via intraperitoneal (IP) injection.
-
-
MCAO Surgery:
-
Perform a midline neck incision to expose the common carotid artery (CCA).
-
Introduce a filament (e.g., 6-0 nylon monofilament with a coated tip) into the external carotid artery (ECA) and advance it into the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
-
-
Post-operative Care and Assessment:
-
Monitor the animals for recovery from anesthesia.
-
At a defined time point post-surgery (e.g., 3 hours), perform a neurological assessment using the Bederson scoring system.
-
-
Infarct Volume and Biomarker Analysis:
-
At a later time point (e.g., 24 hours post-MCAO), euthanize the animals and perfuse the brains.
-
Harvest the brains and section them coronally.
-
Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale tissue).
-
Homogenize brain tissue from the ischemic hemisphere to quantify levels of IL-1β and TNF-α via ELISA.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound's mechanism of action.
References
- 1. This compound Dihydrochloride | 2076-91-7 | Data Sheet | BioChemPartner [biochempartner.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stabilizing the Retromer Complex in a Human Stem Cell Model of Alzheimer’s Disease Reduces TAU Phosphorylation Independently of Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Pharmacological chaperones stabilize retromer to limit APP processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
TPT-260 quality control and purity assessment for research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the quality control, purity assessment, and effective use of TPT-260 in a research setting. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule chaperone of the retromer complex, a key component of the endosomal protein sorting machinery.[1] The retromer complex is crucial for the trafficking of proteins from endosomes to the trans-Golgi network and the cell surface.[2][3] this compound stabilizes this complex, enhancing its function.[4][5] In the context of neuroinflammation, this compound has been shown to inhibit the activation of M1 microglia by suppressing the nuclear translocation of NF-κB and attenuating the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is typically supplied as a dihydrochloride (B599025) salt, which is a crystalline solid.[5] For stock solutions, Dimethyl Sulfoxide (DMSO) is a common solvent.[4][5] It is also soluble in PBS (pH 7.2).[5] Stock solutions should be stored at -20°C or -80°C to minimize degradation.[6] It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles to maintain the compound's integrity.[6][7] For long-term storage, using amber glass vials or inert polypropylene (B1209903) tubes is recommended to prevent adsorption to the container surface and photodegradation.[6]
Q3: How can I assess the purity of my this compound sample?
The purity of this compound should be assessed using a combination of analytical techniques to ensure the reliability of experimental results. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary method for determining the percentage of the active compound and detecting any impurities.[8][9][10] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight of the main component and identify any potential impurities or degradation products.[1][11] For a definitive structural confirmation and to rule out isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique.[12][13][14]
Q4: What are the potential off-target effects of this compound and how can I control for them?
While this compound is designed to target the retromer complex, the possibility of off-target effects should always be considered. To validate that the observed biological effects are due to the on-target activity of this compound, several control experiments are recommended. Using a structurally unrelated compound that also stabilizes the retromer complex can help confirm that the phenotype is due to the intended mechanism.[7] Additionally, employing a negative control, such as a structurally similar but inactive analog of this compound, can help to rule out non-specific effects.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
Precipitation is observed when diluting the DMSO stock solution into aqueous assay buffer.
-
Inconsistent results between experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Concentration Exceeds Solubility Limit | Decrease the final concentration of this compound in the assay. Determine the aqueous solubility limit of your specific batch. |
| High Final DMSO Concentration | Ensure the final DMSO concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced precipitation and artifacts.[7] |
| pH of the Buffer | The solubility of ionizable compounds like this compound (a dihydrochloride salt) can be pH-dependent. Test a range of buffer pH values to find the optimal solubility. |
| Compound Aggregation | For in vitro assays, the inclusion of a low concentration of a non-ionic surfactant, such as 0.01% Triton X-100 or Tween-20, can help prevent aggregation.[15] |
Issue 2: Inconsistent or No Biological Activity
Symptoms:
-
Lack of expected biological effect (e.g., no reduction in inflammatory markers).
-
High variability in results between replicate wells or different experimental days.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Degradation | This compound may have degraded due to improper storage or handling. Use a fresh aliquot from a properly stored stock solution. Assess the purity of the stock solution by HPLC.[6] |
| Incorrect Concentration | Verify the concentration of the stock solution. Pipetting errors can lead to significant variations in the final concentration.[7] |
| Cell Culture Conditions | Variations in cell passage number, confluency, or serum batches can affect cellular responses. Standardize cell culture protocols and regularly check for mycoplasma contamination.[7] |
| Assay Interference | The compound may interfere with the assay readout (e.g., autofluorescence in a fluorescence-based assay). Run appropriate controls, such as the compound alone in the assay buffer without cells.[15] |
Issue 3: Observed Cellular Toxicity
Symptoms:
-
Decreased cell viability at concentrations where the on-target effect is expected.
Possible Causes and Solutions:
| Cause | Solution |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is at a non-toxic level (ideally ≤ 0.1%) and include a solvent-only control.[7] |
| Compound Instability | Degradation products of this compound might be cytotoxic. Ensure the compound is stable under your experimental conditions by performing stability tests.[7] |
| Off-Target Effects | The compound may be affecting pathways essential for cell survival. Conduct experiments to investigate potential off-target liabilities.[7] |
| High Compound Concentration | The concentration used may be too high. Perform a dose-response curve to determine the optimal concentration that elicits the desired biological effect without causing significant toxicity. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample and quantify any impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of 50 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Quantitative Data Summary:
| Parameter | Acceptance Criteria |
| Purity by HPLC | ≥ 98% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
Protocol 2: Identity Confirmation by LC-MS
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water.
-
LC-MS Conditions:
-
Utilize the same HPLC conditions as in Protocol 1.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500.
-
-
Data Analysis: Look for the [M+H]⁺ ion corresponding to the molecular weight of the this compound free base (C₈H₁₂N₄S₃), which is 260.4 g/mol .[16] The expected m/z would be approximately 261.0.
Protocol 3: Stability Assessment of this compound in Solution
Objective: To evaluate the stability of this compound in a DMSO stock solution over time.
Methodology:
-
Timepoint Zero (T=0): Prepare a fresh 1 mg/mL stock solution of this compound in DMSO. Immediately analyze an aliquot by HPLC (as per Protocol 1) to determine the initial purity.[6]
-
Storage: Store the stock solution under desired conditions (e.g., -20°C in the dark).
-
Subsequent Timepoints: At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot and re-analyze by HPLC.
-
Data Analysis: Compare the purity at each timepoint to the T=0 value. A decrease in the main peak area and the appearance of new peaks would indicate degradation.
Visualizations
Caption: this compound signaling pathway in microglia.
Caption: Quality control workflow for this compound.
References
- 1. bioxpedia.com [bioxpedia.com]
- 2. Retromer and Its Role in Regulating Signaling at Endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The retromer complex in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Dihydrochloride (2076-91-7) for sale [vulcanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. blog.brewerscience.com [blog.brewerscience.com]
- 10. Small Molecule HPLC [sigmaaldrich.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. scilit.com [scilit.com]
- 13. jchps.com [jchps.com]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. benchchem.com [benchchem.com]
- 16. file.medchemexpress.eu [file.medchemexpress.eu]
mitigating confounding factors in TPT-260 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating confounding factors during experiments with TPT-260.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule chaperone of the retromer complex. The retromer complex is essential for recycling and trafficking of transmembrane proteins from endosomes to the trans-Golgi network. This compound is believed to stabilize this complex, enhancing its function. In preclinical studies, it has shown therapeutic potential in models of Alzheimer's disease and ischemic stroke by reducing neuroinflammation and modulating microglia activation.[1][2] Its mechanism involves the suppression of NF-κB nuclear translocation and a subsequent reduction in the expression of pro-inflammatory cytokines like IL-1β and TNF-α.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound hydrochloride is soluble in dimethyl sulfoxide (B87167) (DMSO) at approximately 25 mg/mL and in phosphate-buffered saline (PBS, pH 7.2) at about 10 mg/mL. For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years. Aqueous solutions are not recommended for storage for more than one day.
Q3: What is a typical effective concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Published studies have reported using concentrations in the low micromolar range. For example, a dose-dependent effect on increasing retromer protein levels and reducing pathogenic amyloid precursor protein (APP) formation has been observed in cultured hippocampal neurons. It is crucial to perform a dose-response experiment for your specific cell line and assay to determine the optimal concentration.
Q4: Are there known off-target effects for this compound?
A4: While the primary target of this compound is the retromer complex, specific off-target screening data for this compound is not widely available in the public domain. As with any small molecule inhibitor, off-target effects are a potential confounding factor. Researchers should consider validating their findings using complementary approaches, such as genetic knockdown of the intended target (e.g., core retromer components like VPS35) or using a structurally distinct retromer chaperone if available.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments and provides actionable steps to mitigate these confounding factors.
Issue 1: High Variability or Lack of Reproducibility in Experimental Results
Possible Causes & Troubleshooting Steps:
-
Inconsistent this compound Activity:
-
Solution Preparation: Prepare fresh stock solutions of this compound in a high-quality, anhydrous solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working dilutions in aqueous buffers or cell culture media, ensure complete dissolution.
-
Stability in Media: The stability of this compound in various cell culture media over extended periods has not been extensively documented. For long-term experiments (e.g., >24 hours), consider replenishing the media with freshly prepared this compound at regular intervals. It is advisable to perform a stability test of this compound in your specific cell culture medium under experimental conditions.
-
-
Cell Culture Conditions:
-
Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and at a consistent passage number. Over-confluent or stressed cells can respond differently to treatment.
-
Seeding Density: Optimize cell seeding density to ensure that cells are not over-confluent at the end of the experiment, which can affect nutrient availability and cellular stress levels.
-
-
Experimental Design:
-
Controls: Always include appropriate vehicle controls (e.g., DMSO at the same final concentration as the this compound treatment).
-
Replicates: Use a sufficient number of biological and technical replicates to ensure statistical power.
-
Issue 2: Observed Cellular Toxicity at Expected Efficacious Concentrations
Possible Causes & Troubleshooting Steps:
-
Solvent Toxicity:
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that the vehicle control contains the same concentration.
-
-
Compound Cytotoxicity:
-
Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) to determine the concentration range at which this compound is toxic to your specific cell line. This will help you establish a therapeutic window where the compound is effective without causing significant cell death.
-
Treatment Duration: Assess if toxicity is dependent on the duration of exposure. Shorter treatment times may be sufficient to observe the desired effect without inducing toxicity.
-
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
Possible Causes & Troubleshooting Steps:
-
Cell Permeability:
-
Compound Uptake: While this compound has shown efficacy in cellular and in vivo models, its cell permeability characteristics may vary across different cell types. If you suspect poor cell penetration, you could consider using a cell permeability assay.
-
-
Presence of Serum:
-
Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you observe a significant difference in potency between serum-free and serum-containing conditions, consider reducing the serum percentage or using a serum-free medium if your cell line allows. Always ensure your control conditions match the serum concentration of your experimental conditions.
-
Data Presentation
Table 1: Solubility and Stability of this compound Hydrochloride
| Property | Value | Source |
| Solubility in DMSO | ~25 mg/mL | Technical Data Sheet |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | Technical Data Sheet |
| Storage (Solid) | ≥ 4 years at -20°C | Technical Data Sheet |
| Aqueous Solution Storage | Not recommended for > 1 day | Technical Data Sheet |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol provides a general framework for determining the cytotoxic potential of this compound in a given cell line using a colorimetric assay like MTT.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Mandatory Visualization
Caption: Simplified signaling pathway of this compound's anti-inflammatory effect.
Caption: General experimental workflow for in vitro this compound studies.
Caption: A logical troubleshooting workflow for common this compound experiment issues.
References
Validation & Comparative
A Comparative Guide to Retromer Stabilizing Compounds: TPT-260 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The retromer complex, a crucial component of the endosomal sorting machinery, has emerged as a promising therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's. By stabilizing this complex, pharmacological chaperones can enhance the trafficking of essential proteins and mitigate the pathogenic processing of molecules like the amyloid precursor protein (APP). This guide provides a detailed comparison of TPT-260 (also known as R55) with other notable retromer stabilizing compounds, supported by experimental data, detailed protocols, and pathway visualizations.
Performance Comparison of Retromer Stabilizing Compounds
The following table summarizes the quantitative data on the performance of this compound and other key retromer stabilizing compounds. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | Chemical Class | Binding Site (Retromer Subunits) | Binding Affinity (Kd) | Efficacy | Reference |
| This compound (R55) | Thiophene thiourea (B124793) derivative | VPS35-VPS29 interface | ~5 µM | - ~80% increase in Vps35 and ~50% in Vps26 protein levels in primary cortical neurons.[1] - ~24% reduction in endogenous Aβ40 and ~28% in Aβ42 in WT primary cortical neurons.[1] - IC50 for Aβ reduction: ~12 µM.[2] | --INVALID-LINK-- |
| R33 (TPT-172) | Thiophene thiourea derivative | VPS35-VPS29 interface | Not explicitly reported, but shows reduced potency compared to R55. | - ~22% increase in Vps35 levels in primary neurons.[1] - Significantly reduces both Aβ1-40 and Aβ1-42 in human iPSC-derived neurons.[3] | --INVALID-LINK--, --INVALID-LINK-- |
| Compound 2a | Bis-guanylhydrazone | VPS35-VPS29 interface | Normalized Kd = 0.53 µM | - ~2-fold increase in VPS35 and VPS29 protein levels in vitro and in vivo.[4][5] - Significantly increases VPS35 levels in SOD1G93A mice.[4] | --INVALID-LINK-- |
| RT-L4 | Macrocyclic peptide | VPS35-VPS26 interface | High affinity (specific Kd not reported) | Described as a more effective molecular chaperone than small molecules like R55.[6] | --INVALID-LINK-- |
Retromer Signaling and Stabilization
The retromer complex plays a pivotal role in retrograde transport, retrieving cargo proteins from endosomes to the trans-Golgi network (TGN). This process is essential for preventing the degradation of key cellular components and for regulating the cellular localization of proteins like APP. A disruption in retromer function can lead to increased amyloidogenic processing of APP, resulting in the production of pathogenic Aβ peptides.
Retromer stabilizing compounds, such as this compound, bind to specific interfaces within the retromer core (VPS35, VPS29, and VPS26), enhancing the stability of the complex. This stabilization leads to increased steady-state levels of retromer proteins and improved trafficking function, thereby diverting APP away from the endosomal pathway where it would be cleaved by β- and γ-secretases.
Experimental Workflow for Evaluating Retromer Stabilizers
The following diagram illustrates a typical experimental workflow for screening and characterizing retromer stabilizing compounds.
Detailed Experimental Protocols
Western Blot Analysis for Retromer Protein Levels
This protocol is adapted from methodologies described in Mecozzi et al., 2014.[1]
Objective: To quantify the levels of Vps35 and Vps26 proteins in neuronal cells following treatment with a retromer stabilizing compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate primary cortical neurons at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Culture neurons for 7-10 days in vitro.
-
Treat cells with the desired concentration of the retromer stabilizing compound (e.g., 5 µM this compound) or vehicle control (e.g., DMSO) for 48 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Vps35 (e.g., rabbit anti-Vps35, 1:1000) and Vps26 (e.g., mouse anti-Vps26, 1:1000) overnight at 4°C. A loading control antibody (e.g., mouse anti-β-actin, 1:5000) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the protein of interest's band intensity to the loading control's band intensity.
-
ELISA for Amyloid-β (Aβ) Levels
This protocol is based on methods described in Mecozzi et al., 2014.[1]
Objective: To measure the concentration of secreted Aβ40 and Aβ42 in the culture medium of treated neuronal cells.
Methodology:
-
Sample Collection:
-
Following the 48-hour treatment period as described in the Western Blot protocol, collect the conditioned culture medium from each well.
-
Centrifuge the medium at 1,000 x g for 10 minutes to remove any detached cells or debris.
-
-
ELISA Procedure:
-
Use commercially available Aβ40 and Aβ42 ELISA kits.
-
Follow the manufacturer's instructions for the preparation of standards, samples, and reagents.
-
Typically, this involves adding standards and samples to wells pre-coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Add a detection antibody that binds to the N-terminus of Aβ. This antibody is often biotinylated.
-
Add a streptavidin-HRP conjugate.
-
Add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of Aβ captured.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Aβ in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the Aβ concentrations to the total protein concentration of the corresponding cell lysate to account for any differences in cell number.
-
Immunocytochemistry for Vps35 Localization
This protocol is adapted from methodologies described in Mecozzi et al., 2014.[1]
Objective: To visualize the subcellular localization and quantify the expression of Vps35 in neuronal cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate primary hippocampal neurons on poly-D-lysine coated coverslips in a 24-well plate.
-
Treat the cells with the retromer stabilizing compound or vehicle control as described previously.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.
-
Block non-specific binding sites with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate the cells with a primary antibody against Vps35 (e.g., rabbit anti-Vps35, 1:500) in the blocking solution overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594 anti-rabbit IgG, 1:1000) in the blocking solution for 1 hour at room temperature in the dark.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBST.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Acquire images using a confocal microscope.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the Vps35 signal per cell using image analysis software. This can provide a measure of Vps35 expression levels.
-
Analyze the subcellular distribution of the Vps35 signal to assess any changes in localization.
-
Conclusion
This compound (R55) has been a foundational small molecule in the exploration of retromer stabilization as a therapeutic strategy. The comparative data presented here highlights its efficacy in increasing retromer protein levels and reducing pathogenic Aβ peptides. Newer compounds, such as the bis-guanylhydrazone 'compound 2a' and the macrocyclic peptide 'RT-L4', show promise with potentially higher binding affinities and efficacy, targeting different interfaces of the retromer complex. The continued development and comparative analysis of these compounds are crucial for advancing our understanding of retromer biology and for the development of novel therapeutics for neurodegenerative diseases. The experimental protocols and workflows provided in this guide offer a framework for researchers to evaluate and compare the performance of existing and novel retromer stabilizing compounds.
References
- 1. Pharmacological chaperones stabilize retromer to limit APP processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stabilizing the Retromer Complex in a Human Stem Cell Model of Alzheimer’s Disease Reduces TAU Phosphorylation Independently of Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retromer stabilization results in neuroprotection in a model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retromer stabilization using a pharmacological chaperone protects in an α-synuclein based mouse model of Parkinson’s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of TPT-260 and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TPT-260, a novel neuroprotective agent, with other established and emerging neuroprotective therapies for ischemic stroke and Alzheimer's disease. The information is intended to support research and drug development efforts by offering a structured overview of mechanisms of action, available experimental data, and key experimental protocols.
Executive Summary
This compound is a small molecule chaperone of the retromer complex that has demonstrated neuroprotective effects in preclinical models of ischemic stroke. Its primary mechanism of action involves the suppression of neuroinflammation through the attenuation of M1 microglia activation via the NF-κB signaling pathway. This guide compares this compound with other neuroprotective agents relevant to ischemic stroke (Riluzole, Edaravone, and NA-1) and Alzheimer's disease (Memantine, Aducanumab, Lecanemab, and Donanemab), for which it has also shown potential therapeutic effects in preclinical studies. While direct head-to-head comparative studies are not yet available, this guide synthesizes existing data to facilitate an informed understanding of the relative therapeutic potential of these agents.
This compound: Mechanism of Action and Preclinical Efficacy
This compound's neuroprotective properties are primarily attributed to its anti-inflammatory effects. In a mouse model of ischemic stroke (middle cerebral artery occlusion - MCAO), this compound has been shown to significantly reduce brain infarct area, improve neurological function, and decrease the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.[1][2][3] The core mechanism involves the inhibition of the NF-κB signaling pathway in microglia, preventing their polarization to the pro-inflammatory M1 phenotype.[1][2][3]
In the context of Alzheimer's disease, this compound, as a retromer chaperone, has been shown to reduce the levels of secreted amyloid-beta (Aβ) peptides (Aβ1-40 and Aβ1-42) and phosphorylated tau, two key pathological hallmarks of the disease.[4]
Comparative Analysis with Other Neuroprotective Agents
For Ischemic Stroke
A comparative overview of this compound and other neuroprotective agents investigated for ischemic stroke is presented below.
Table 1: Comparison of Neuroprotective Agents for Ischemic Stroke
| Agent | Mechanism of Action | Key Preclinical/Clinical Findings |
| This compound | Attenuates M1 microglia activation by repressing NF-κB signaling.[2] | Reduces infarct volume and improves neurological score in MCAO mouse model.[1][3] |
| Riluzole (B1680632) | Inhibits presynaptic glutamate (B1630785) release and blocks postsynaptic NMDA and kainate receptors.[1][5][6][7] | Shows neuroprotective effects in various preclinical models of ischemia.[5][8] |
| Edaravone | A free radical scavenger that reduces oxidative stress.[9][10][11] | Associated with improved functional outcomes in some clinical trials for ischemic stroke.[5][12] |
| NA-1 (Nerinetide) | Inhibits postsynaptic density protein-95 (PSD-95), preventing excitotoxic signaling.[13][14][15] | Showed potential benefit in a subgroup of patients in a Phase 3 trial (ESCAPE-NA1).[13][14] |
For Alzheimer's Disease
The following table compares this compound with agents developed for Alzheimer's disease.
Table 2: Comparison of Neuroprotective Agents for Alzheimer's Disease
| Agent | Mechanism of Action | Key Preclinical/Clinical Findings |
| This compound | Retromer chaperone; reduces Aβ and phosphorylated tau levels.[4] | Reduces Aβ1-40, Aβ1-42, and p-tau in in vitro models.[4] |
| Memantine (B1676192) | Non-competitive NMDA receptor antagonist, reducing glutamate excitotoxicity.[2][7][16][17] | Provides symptomatic benefit in moderate-to-severe Alzheimer's disease.[4][11][18][19] |
| Aducanumab | Monoclonal antibody targeting aggregated forms of Aβ.[3][19][20][21] | Reduces brain amyloid plaques; clinical benefit has been a subject of debate.[8][14] |
| Lecanemab | Monoclonal antibody targeting soluble Aβ protofibrils.[4][22][23][24][25] | Reduces amyloid plaques and shows a modest slowing of cognitive decline in early AD.[2][6][16] |
| Donanemab | Monoclonal antibody targeting a modified form of deposited Aβ.[18][26][27][28][29] | Shows significant amyloid plaque clearance and slowing of cognitive decline.[2][6][15][30] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Microglia
Caption: this compound inhibits the TLR4-IKKβ-NF-κB signaling pathway in microglia.
Experimental Workflow for MCAO Mouse Model
References
- 1. Exploring the Neuroprotective Potential of Astragalus membranaceus in Central Nervous System Diseases [mdpi.com]
- 2. jmir.org [jmir.org]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Memantine for dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edaravone for Acute Ischemic Stroke: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-amyloid therapies for Alzheimer disease: finally, good news for patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Riluzole, neuroprotection and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aducanumab and the “post-amyloid” era of Alzheimer research? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNF11 modulates microglia activation through NF-κB signalling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology-asia.org [neurology-asia.org]
- 13. biorxiv.org [biorxiv.org]
- 14. vjneurology.com [vjneurology.com]
- 15. expert reaction to unpublished abstract comparing donanemab and aducanumab on amyloid lowering in early symptomatic Alzheimer’s Disease | Science Media Centre [sciencemediacentre.org]
- 16. trial.medpath.com [trial.medpath.com]
- 17. researchgate.net [researchgate.net]
- 18. Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Memantine in moderate-to-severe Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 20. Riluzole–Triazole Hybrids as Novel Chemical Probes for Neuroprotection in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Human Amyloid beta 42 ELISA Kit (KHB3441) - Invitrogen [thermofisher.com]
- 23. Neuroprotective effects of riluzole in Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Microglia induce motor neuron death via the classical NF-κB pathway in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification of high-performing antibodies for the reliable detection of Tau proteoforms by Western blotting and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Alzheimer's Association International Conference [alz.confex.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
TPT-260 and KAT6 Inhibitors: A Comparative Analysis in Cancer Research
In the landscape of modern oncology, the exploration of novel therapeutic targets is paramount. This guide provides a comparative overview of TPT-260 and a class of epigenetic modulators, the KAT6 inhibitors, within the context of cancer research. It is crucial to note at the outset that this compound and KAT6 inhibitors represent fundamentally different therapeutic modalities with distinct mechanisms of action and applications in disease treatment. Current research overwhelmingly focuses on KAT6 inhibitors as a promising new class of anti-cancer agents, while the therapeutic potential of this compound has been primarily investigated in neurodegenerative disorders. A separate investigational agent, THEO-260, is an oncolytic virus under evaluation for ovarian cancer and is distinct from this compound.
This compound: A Retromer Chaperone for Neurodegenerative Disease
This compound, also known as R55, is a small molecule that functions as a pharmacological chaperone for the retromer complex.[1] The retromer complex is a crucial component of the endosomal sorting machinery, responsible for the recycling of transmembrane proteins.[1] Dysfunctional retromer activity has been implicated in the pathophysiology of neurodegenerative conditions such as Alzheimer's disease.[2][3][4] this compound has been shown to stabilize the retromer complex, thereby rescuing endosomal trafficking defects and reducing the production of pathogenic amyloid-β peptides in preclinical models of Alzheimer's disease.[3][4] To date, there is no scientific evidence from the available research to suggest that this compound has been evaluated for efficacy in cancer models.
THEO-260: An Oncolytic Virus for Ovarian Cancer
It is important to distinguish this compound from THEO-260. THEO-260 is an oncolytic adenovirus currently in Phase I/IIa clinical trials for patients with platinum-resistant ovarian cancer.[5][6][7] This therapeutic agent is designed to selectively replicate within and lyse cancer cells, while also stimulating an anti-tumor immune response.[5][8] Preclinical studies have demonstrated that THEO-260 can effectively kill ovarian cancer cells and cancer-associated fibroblasts.[6][9][10]
KAT6 Inhibitors: A Novel Frontier in Epigenetic Cancer Therapy
Lysine (B10760008) Acetyltransferases (KATs) are a family of enzymes that play a critical role in regulating gene expression through the acetylation of histone and non-histone proteins.[11] KAT6A and KAT6B, in particular, have emerged as promising therapeutic targets in oncology.[12] Dysregulation of KAT6 activity, often through gene amplification, is observed in various cancers, including breast, lung, and ovarian cancer, and is associated with poorer clinical outcomes.[11][13]
Inhibition of KAT6A/B has been shown to suppress the expression of key oncogenes, such as the estrogen receptor (ER), and induce cancer cell senescence and apoptosis.[12] This has led to the development of several small molecule KAT6 inhibitors, with some advancing into clinical trials.
Mechanism of Action of KAT6 Inhibitors
KAT6A and KAT6B are components of large multiprotein complexes that are recruited to specific gene promoters. Once there, they acetylate lysine residues on histone tails, leading to a more open chromatin structure that facilitates gene transcription. By inhibiting the catalytic activity of KAT6A/B, these inhibitors prevent histone acetylation, resulting in a condensed chromatin state and the transcriptional repression of target genes involved in cell proliferation and survival.
Caption: Mechanism of action of KAT6 inhibitors in cancer cells.
Preclinical Efficacy of KAT6 Inhibitors
Several KAT6 inhibitors have demonstrated potent anti-tumor activity in preclinical cancer models. This is often assessed through in vitro cell proliferation assays and in vivo xenograft studies.
In Vitro Potency of Select KAT6 Inhibitors
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| ISM-5043 | KAT6A/B | ER+/HER2- Breast Cancer Cells | <10 | [13] |
| OP-3136 | KAT6A/B | OVCAR3 (Ovarian) | Data not specified | [14] |
| PF-07248144 | KAT6A/B | ER+ Breast Cancer Cells | Data not specified | [12][15] |
In Vivo Efficacy of KAT6 Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| ISM-5043 | ZR-75-1 CDX (Breast) | 0.3 - 10 mg/kg q.d. | 80 - 110% | [13] |
| ISM-5043 | ER+/HER2- PDX (Breast) | 3 and 10 mg/kg | 67.7% and 83.6% | [13] |
| OP-3136 | OVCAR3 Xenograft (Ovarian) | Not specified | Sustained tumor regression | [14] |
| PF-07248144 | ER+, HER2- PDX (Breast) | Not specified | Potent antitumor activity | [12] |
Clinical Development of KAT6 Inhibitors
The promising preclinical data for KAT6 inhibitors has led to their evaluation in clinical trials, particularly for patients with advanced solid tumors.
Clinical Trial Data for PF-07248144
A Phase 1 study (NCT04606446) evaluated the safety and efficacy of PF-07248144, both as a monotherapy and in combination with fulvestrant, in patients with heavily pretreated ER+/HER2- metastatic breast cancer.[15][16][17]
| Treatment Arm | Number of Patients (n) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| PF-07248144 + Fulvestrant (5mg) | 43 | 37.2% | 10.7 months | [12][18][19] |
| PF-07248144 + Fulvestrant (1mg) | 29 | 24.1% | 3.6 months | [18] |
Common Treatment-Related Adverse Events (Any Grade): Dysgeusia, neutropenia, anemia.[16][17]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below is a generalized workflow for evaluating the efficacy of a KAT6 inhibitor in a preclinical setting.
Representative Experimental Workflow for Preclinical Evaluation of a KAT6 Inhibitor
References
- 1. De novo macrocyclic peptides for inhibiting, stabilizing, and probing the function of the retromer endosomal trafficking complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic enhancement of retromer rescues endosomal pathology induced by defects in the Alzheimer’s gene SORL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Theolytics secures grant for Phase I ovarian cancer treatment trial [clinicaltrialsarena.com]
- 8. THEO-260 for Ovarian Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. theolytics.com [theolytics.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. KAT6 | Insilico Medicine [insilico.com]
- 12. onclive.com [onclive.com]
- 13. KAT6 inhibitor is active in advanced breast cancer models | BioWorld [bioworld.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. ascopubs.org [ascopubs.org]
- 19. researchgate.net [researchgate.net]
Independent Verification of TPT-260's Anti-Inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of TPT-260 with alternative therapies, supported by experimental data. It is designed to offer a comprehensive overview for researchers and professionals in the field of drug development and inflammation biology.
Executive Summary
This compound, a novel small molecule, has demonstrated significant anti-inflammatory effects in preclinical models of ischemic stroke. Its mechanism of action involves the inhibition of key inflammatory pathways, including the NF-κB signaling cascade and the NLRP3 inflammasome, leading to a reduction in pro-inflammatory cytokine production. This guide compares the efficacy of this compound with established anti-inflammatory agents, Dexamethasone (B1670325), and specific inhibitors of the NF-κB and NLRP3 pathways, providing a data-driven assessment of its therapeutic potential.
Comparative Analysis of Anti-Inflammatory Efficacy
The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound and its alternatives on key inflammatory markers and outcomes in a mouse model of Middle Cerebral Artery Occlusion (MCAO), a common model for ischemic stroke.
Table 1: In Vivo Efficacy in MCAO Mouse Model
| Treatment Group | Infarct Volume Reduction (%) | Neurological Score Improvement (%) | Reference |
| This compound | Significant Reduction | Significant Improvement | [1][2][3][4] |
| Dexamethasone | ~50% | Significant Improvement | [5][6] |
| MCC950 (NLRP3i) | Significant Reduction | Significant Improvement | [7][8] |
| BAY 11-7082 (NF-κBi) | Not consistently reported | Not consistently reported | [9][10] |
Table 2: In Vitro and In Vivo Cytokine Inhibition
| Treatment Group | TNF-α Reduction | IL-1β Reduction | Reference |
| This compound | Significant | Significant | [1][2][3][4] |
| Dexamethasone | Significant | Significant | [5] |
| MCC950 (NLRP3i) | Significant | Significant | [7][8] |
| BAY 11-7082 (NF-κBi) | Significant | Significant | [9][11] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating the NF-κB and NLRP3 inflammasome pathways. The following diagrams illustrate these pathways and the points of intervention for this compound and its comparators.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time dependent neuroprotection of dexamethasone in experimental focal cerebral ischemia: The involvement of NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MK 801 and dexamethasone reduce both tumor necrosis factor levels and infarct volume after focal cerebral ischemia in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the NLRP3-inflammasome as a potential approach for neuroprotection after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 inflammasome inhibition with MCC950 improves diabetes-mediated cognitive impairment and vasoneuronal remodeling after ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]
- 10. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
TPT-260: A Comparative Guide to its Therapeutic Potential in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TPT-260 with current and emerging therapeutic alternatives for neurodegenerative diseases, supported by experimental data. The information is intended to facilitate an objective evaluation of this compound's potential in the drug development landscape.
Executive Summary
This compound is a novel small molecule chaperone of the retromer complex, a critical component of the cellular machinery responsible for recycling and trafficking of transmembrane proteins.[1][2] Its unique mechanism of action presents a multi-faceted approach to tackling the complex pathology of neurodegenerative diseases by addressing endosomal trafficking defects, a key upstream cellular dysfunction. This contrasts with many current therapies that target downstream pathological hallmarks. Experimental data suggests this compound may offer therapeutic benefits in conditions like Alzheimer's disease (AD) by reducing amyloid-beta (Aβ) and phosphorylated Tau (p-Tau) levels, and mitigating neuroinflammation.[3][4]
Comparative Analysis of Therapeutic Agents
The following tables provide a structured comparison of this compound against a range of alternative therapeutic strategies for neurodegenerative diseases.
Table 1: Comparison of this compound with Approved and Investigational Drugs for Alzheimer's Disease
| Therapeutic Agent | Mechanism of Action | Primary Therapeutic Target(s) | Reported Efficacy/Clinical Status |
| This compound | Retromer complex stabilization | Retromer (VPS35, VPS26, VPS29) | Preclinical: Reduces Aβ and p-Tau, rescues endosomal pathology, and attenuates neuroinflammation in cellular and animal models.[1][3][4] |
| Lecanemab (Leqembi®) | Humanized monoclonal antibody | Soluble Aβ protofibrils | FDA Approved: Reduces amyloid plaques and slows cognitive decline in early AD.[5][6] |
| Donanemab | Monoclonal antibody | Existing amyloid plaques | FDA Approved: Focuses on clearing existing amyloid plaques to slow cognitive decline in early AD.[6] |
| Aducanumab (Aduhelm®) | Human monoclonal antibody | Aggregated Aβ | FDA Approved (Accelerated): Targets aggregated Aβ to reduce plaque buildup in early AD with mild cognitive impairment.[5][6] |
| Donepezil (Aricept®) | Cholinesterase inhibitor | Acetylcholinesterase | Approved for symptomatic treatment: Temporarily improves cognitive function by increasing acetylcholine (B1216132) levels.[5] Does not slow disease progression.[7] |
| Blarcamesine | Sigma-1 receptor agonist | Sigma-1 receptor | Investigational: Aims to protect brain cells and promote nerve cell survival.[7] |
| Hydromethylthionine mesylate (HMTM) | Tau aggregation inhibitor | Tau protein | Investigational: Did not show a significant difference from placebo in a major clinical trial.[7] |
Table 2: Comparison of this compound with Other Therapeutic Approaches
| Therapeutic Approach | General Mechanism | Examples/Targets | Advantages | Challenges |
| This compound (Retromer Modulation) | Addresses fundamental cellular trafficking defects | Retromer complex | Targets upstream pathology, potentially impacting multiple downstream effects (Aβ, Tau, inflammation). | Mechanism is complex and still under investigation.[1][3] |
| Anti-Amyloid Monoclonal Antibodies | Clearance of amyloid plaques | Aβ plaques and protofibrils | Directly targets a key pathological hallmark of AD. | Efficacy primarily in early-stage AD; potential for side effects like ARIA. |
| Gene Therapy | Genetic modification to correct or protect against disease | CRISPR-Cas9, viral vectors | Potential for a one-time, long-lasting treatment.[8] | Delivery across the blood-brain barrier, off-target effects, and long-term safety concerns.[8] |
| Stem Cell Therapy | Replacement of damaged or lost neurons | Induced pluripotent stem cells (iPSCs) | Potential to regenerate neural tissue and restore function.[8] | Control of cell differentiation, integration into existing neural circuits, and risk of tumorigenesis.[8] |
| Neuroprotective Agents | Prevention of neuronal cell death | HDAC3 inhibitors | Broad applicability across different neurodegenerative diseases.[9] | Identifying targets that effectively halt the degenerative process. |
| Natural Products/Supplements | Various proposed mechanisms (antioxidant, anti-inflammatory) | Ginkgo biloba, Huperzine A | Generally perceived as safe. | Lack of rigorous scientific evidence from large-scale clinical trials for efficacy and purity.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and replication of scientific findings. The following sections describe key experimental protocols used to validate the therapeutic potential of this compound.
In Vitro Validation using hiPSC-Derived Neurons
-
Objective: To assess the effect of this compound on Alzheimer's disease-related phenotypes in human neurons.
-
Cell Culture: Human induced pluripotent stem cells (hiPSCs) with genetic variants associated with AD (e.g., SORL1 mutations) and isogenic controls are differentiated into cortical neurons.[4]
-
Treatment: Differentiated neurons are treated with this compound or a vehicle control (e.g., DMSO).[3]
-
Endpoint Analysis:
-
Aβ Secretion: Levels of secreted Aβ40 and Aβ42 in the culture media are quantified using enzyme-linked immunosorbent assay (ELISA).[3]
-
Tau Phosphorylation: Intracellular levels of phosphorylated Tau (p-Tau) at various epitopes (e.g., Thr231, Ser396/Ser404, Ser202/Thr205) are measured by ELISA and Western blot.[3]
-
Endosomal Pathology: The size and morphology of early endosomes are examined using immunofluorescence microscopy. The localization of retromer components (e.g., VPS35) and cargo proteins (e.g., APP) within these compartments is also assessed.[4]
-
In Vivo Validation in a Mouse Model of Ischemic Stroke
-
Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound in an in vivo model of acute neuronal injury.
-
Animal Model: A middle cerebral artery occlusion (MCAO) model is established in mice to simulate ischemic stroke.[2]
-
Treatment: Mice are treated with this compound (e.g., 5 mg/kg, intraperitoneal injection) or a saline control prior to MCAO surgery.[1]
-
Endpoint Analysis:
-
Neurological Function: Neurological deficits are assessed using a standardized scoring system (e.g., Bederson score).[1]
-
Infarct Volume: The area of brain infarction is measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.[1]
-
Neuroinflammation: The expression levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in brain tissue are quantified by ELISA or qPCR.[1][2]
-
Microglial Activation: The activation state of microglia (e.g., M1 pro-inflammatory phenotype) and the nuclear translocation of NF-κB are assessed using immunohistochemistry and Western blot analysis of brain tissue.[1][2]
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its validation.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for this compound validation.
References
- 1. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Alzheimer's Disease pipeline | Alzheimer's Disease Key companies [delveinsight.com]
- 7. Researching new drugs for Alzheimer’s disease | Alzheimer's Society [alzheimers.org.uk]
- 8. igeaneuro.com [igeaneuro.com]
- 9. news-medical.net [news-medical.net]
- 10. alz.org [alz.org]
- 11. txalz.org [txalz.org]
TPT-260 vs. R33: A Comparative Analysis of Retromer Chaperone Efficacy
For Researchers, Scientists, and Drug Development Professionals
The retromer complex, a crucial component of the endosomal sorting machinery, has emerged as a significant therapeutic target for neurodegenerative diseases such as Alzheimer's. Pharmacological chaperones that stabilize and enhance retromer function are at the forefront of this research. This guide provides a detailed comparison of two such chaperones, TPT-260 (also known as R55) and R33 (also known as TPT-172), focusing on their efficacy as documented in preclinical studies.
At a Glance: this compound vs. R33
| Feature | This compound (R55) | R33 (TPT-172) |
| Chemical Class | Thiophene thiourea (B124793) derivative | Thiophene thiourea derivative |
| Primary Mechanism | Stabilizes the retromer core complex, enhancing the interaction between Vps35 and Vps29 subunits. | Stabilizes the retromer core complex, enhancing the interaction between Vps35 and Vps29 subunits. |
| Reported Efficacy in Mouse Neurons | More potent in increasing retromer protein levels. | Less potent in increasing retromer protein levels. |
| Reported Efficacy in Human Neurons | Less effective in reducing Aβ peptide levels. | More effective in reducing Aβ peptide levels. |
Quantitative Efficacy Comparison
The following tables summarize the key quantitative findings from preclinical studies comparing the efficacy of this compound and R33.
Table 1: Effect on Retromer Protein Levels in Mouse Primary Cortical Neurons
This table presents data on the ability of this compound and R33 to increase the levels of essential retromer proteins, Vps35 and Vps26, in mouse primary cortical neurons after 48 hours of treatment.
| Chaperone (Concentration) | % Increase in Vps35 Levels (Mean ± SEM) | % Increase in Vps26 Levels (Mean ± SEM) | Reference |
| This compound (R55) (5 µM) | ~80% | ~50% | Mecozzi et al., 2014 |
| R33 (5 µM) | ~22% | Not Reported | Mecozzi et al., 2014 |
Data extracted from Mecozzi et al., 2014. The study reported that R55 significantly increased both Vps35 and Vps26 levels, while R33 showed a less pronounced effect on Vps35.
Table 2: Effect on Amyloid-β (Aβ) Peptide Reduction in Human iPSC-Derived Neurons
This table summarizes the comparative efficacy of this compound and R33 in reducing the levels of pathogenic Aβ peptides in human neurons derived from induced pluripotent stem cells (hiPSCs).
| Chaperone | Comparative Efficacy in Reducing Aβ Peptides | Reference |
| This compound (R55) | Less effective | Young et al., 2018 |
| R33 | More effective | Young et al., 2018 |
This comparison is based on the findings reported in Young et al., 2018, which states that R33 had a greater effect on Aβ peptide reduction than R55 in human neurons, with supporting data presented in the study's supplementary Figure S1. While the direct quantitative data from the supplementary figure could not be accessed for this guide, the primary publication's description of this finding is noted here.
Signaling Pathways and Experimental Workflows
Retromer-Mediated Protein Trafficking
The retromer complex plays a vital role in retrieving transmembrane proteins from endosomes and trafficking them to the trans-Golgi network (TGN) or the plasma membrane. This process is critical for preventing the degradation of essential proteins and for regulating signaling pathways. This compound and R33 enhance the stability of the retromer core, thereby promoting these trafficking pathways.
Assessing the Translational Relevance of TPT-260 Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for TPT-260, a small molecule chaperone of the retromer complex, against alternative therapies in development for ischemic stroke and Alzheimer's disease. The objective is to critically assess the translational relevance of this compound's performance in preclinical models and provide supporting experimental data for informed decision-making in drug development.
Data Presentation: this compound vs. Comparator Drugs
The following tables summarize the key quantitative preclinical data for this compound and selected comparator drugs in relevant disease models.
Ischemic Stroke: this compound vs. Edaravone
Edaravone (Radicava), a free radical scavenger, is an approved treatment for ischemic stroke in some countries and serves as a relevant clinical comparator.
| Parameter | This compound (Preclinical) | Edaravone (Preclinical & Clinical) | Model/Study Details |
| Infarct Volume Reduction | Significantly reduced brain infarct area.[1][2] | Attenuated oxidative damage to brain tissue in mice following ICH.[3] | This compound: Middle Cerebral Artery Occlusion (MCAO) mouse model.[1][2] Edaravone: Intracerebral Hemorrhage (ICH) mouse model.[3] |
| Neurological Deficit Improvement | Significantly improved neurological function (Bederson score).[1][2] | Improved neurological impairment.[4] In a clinical trial, mean mRS score decreased from 4.01 to 1.86 at day 90.[5] | This compound: MCAO mouse model.[1][2] Edaravone: Clinical trial in acute ischemic stroke patients.[5] |
| Mechanism of Action | Attenuates M1 microglia activation via repression of NF-κB signaling, reducing neuroinflammation.[2][6] | Free radical scavenger, antioxidant.[3] | In vitro and in vivo studies. |
| Anti-inflammatory Effects | Significantly suppressed neuroinflammation by reducing IL-1β and TNF-α levels in the brain.[1][2] | Elicits anti-inflammatory protective effects for nerve cells.[3] | This compound: MCAO mouse model.[1][2] Edaravone: In vitro and in vivo studies.[3] |
Alzheimer's Disease: this compound vs. Lecanemab
Lecanemab (Leqembi), an antibody targeting amyloid-beta protofibrils, has received regulatory approval for the treatment of early Alzheimer's disease, making it a key clinical comparator.
| Parameter | This compound (Preclinical) | Lecanemab (Preclinical & Clinical) | Model/Study Details |
| Amyloid-β (Aβ) Pathology | Reduces secreted Aβ levels in SORL1 deficient hiPSC-derived neurons. | Humanized monoclonal antibody directed against aggregated soluble (protofibril) and insoluble forms of Aβ.[7] In a clinical study, CSF Aβ protofibril concentration was measured.[7] | This compound: Human induced pluripotent stem cell (hiPSC) models with SORL1 mutations. Lecanemab: Preclinical studies and Phase 3 clinical trial (Clarity AD).[7] |
| Tau Pathology | Lowers phosphorylated Tau (p-Tau) levels. | Can impact tau downstream.[7] | This compound: hiPSC models. Lecanemab: Inferred from mechanism of action.[7] |
| Mechanism of Action | Small molecule chaperone of the retromer complex, enhancing endosomal trafficking and reducing Aβ production. | Antibody-mediated removal of Aβ protofibrils and plaques.[7] | In vitro and in vivo studies. |
| Neuronal Function | Rescues endosomal pathology in neurons with SORL1 mutations. | Aims to slow disease progression and cognitive decline by removing toxic Aβ species.[8] | This compound: hiPSC models. Lecanemab: Clinical trials in early AD patients.[8] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This model is widely used to mimic ischemic stroke.
-
Animal Preparation: Mice are anesthetized, and their body temperature is maintained at 37°C.[9]
-
Surgical Procedure:
-
A midline neck incision is made to expose the carotid arteries.[10]
-
The external carotid artery (ECA) is isolated and ligated.[9]
-
A nylon filament is inserted into the ECA and advanced to the origin of the middle cerebral artery (MCA) to induce occlusion.[9][11] Successful occlusion is often confirmed by a significant drop in cerebral blood flow measured by laser Doppler flowmetry.[9]
-
-
Reperfusion: After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory.[9]
-
Outcome Assessment:
Primary Microglial Cell Culture and Lipopolysaccharide (LPS) Stimulation
This in vitro model is used to study neuroinflammation.
-
Cell Isolation and Culture:
-
LPS Stimulation:
-
Purified microglia are seeded into culture plates.
-
To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS) at a specific concentration (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).[13]
-
-
Analysis of Inflammatory Response:
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the culture supernatant are quantified using ELISA.
-
Gene Expression: Changes in the expression of inflammatory genes can be analyzed by RT-PCR.
-
Cell Signaling: Activation of signaling pathways like NF-κB is assessed by techniques such as Western blotting for phosphorylated proteins.
-
Amyloid-β (Aβ) ELISA
This assay is used to quantify the levels of Aβ peptides.
-
Sample Preparation: Samples can include cell culture media, cerebrospinal fluid (CSF), or brain homogenates.
-
ELISA Procedure:
-
A microplate is coated with a capture antibody specific for the Aβ peptide (e.g., Aβ42).
-
Standards and samples are added to the wells and incubated.[14]
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.[15]
-
A substrate is added, which is converted by the enzyme to produce a colorimetric signal.[15]
-
The absorbance is measured using a microplate reader, and the concentration of Aβ in the samples is determined by comparison to the standard curve.[16]
-
Western Blot for Phosphorylated Tau (p-Tau)
This technique is used to detect and quantify the phosphorylation of the tau protein.
-
Protein Extraction: Proteins are extracted from cells or tissues using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Gel Electrophoresis and Transfer:
-
Protein samples are separated by size using SDS-PAGE.
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding. For phosphoproteins, blocking with BSA is often preferred over milk.[17]
-
The membrane is incubated with a primary antibody specific for a particular phosphorylated epitope of tau (e.g., p-Tau at Ser202/Thr205).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected. The intensity of the band corresponds to the amount of phosphorylated tau.
-
-
Normalization: To ensure accurate quantification, the levels of p-Tau are often normalized to the levels of total tau or a loading control protein (e.g., actin or tubulin).[18]
Mandatory Visualization
Signaling Pathway of this compound in Neuroinflammation
This compound inhibits the NF-κB signaling pathway in microglia.
Preclinical Experimental Workflow for this compound Efficacy Testing
Workflow for preclinical evaluation of this compound.
References
- 1. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. neurology-asia.org [neurology-asia.org]
- 5. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of this compound in Ischemic Stroke: An Investigation Into Its Anti-Inflammatory Effects and Impact on Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Data Presented at the Clinical Trials on Alzheimer's Disease (CTAD) Conference 2025 Confirms Pharmacological Effect of LEQEMBI® (lecanemab-irmb) on Neurotoxic Aβ Protofibrils in CSF [prnewswire.com]
- 8. labortribune.com [labortribune.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Rodent Primary Cultures for Neuron–Glia, Mixed Glia, Enriched Microglia, and Reconstituted Cultures with Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. novamedline.com [novamedline.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of TPT-260 Dihydrochloride: A Comprehensive Guide for Laboratory Professionals
For immediate reference, TPT-260 Dihydrochloride should be disposed of by transferring the contents and container to an approved waste disposal plant.[1] This guide provides detailed procedures for the safe handling and disposal of this compound Dihydrochloride in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals handling this compound Dihydrochloride must adhere to strict protocols to mitigate risks and ensure proper disposal. This document outlines the necessary steps, from initial handling to final waste management, based on available safety data.
Chemical and Hazard Profile
A summary of the key identifiers and hazard information for this compound Dihydrochloride is provided in the table below.
| Identifier | Information |
| Chemical Name | carbamimidothioic acid, C,C'-[2,5-thiophenediylbis(methylene)] ester, dihydrochloride |
| Synonyms | This compound (hydrochloride), NSC 55712, R55[2][3] |
| CAS Number | 2076-91-7[2][4][5][6] |
| Molecular Formula | C₈H₁₂N₄S₃ • 2HCl[3] |
| Hazard Classification | Causes serious eye damage (GHS05)[2] |
| Environmental Hazard | Slightly hazardous for water[2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound Dihydrochloride is a critical final step in its laboratory lifecycle. The following workflow outlines the mandatory procedure for its disposal.
Figure 1. Logical workflow for the proper disposal of this compound Dihydrochloride waste.
Detailed Protocols and Safety Measures
Personal Protective Equipment (PPE)
When handling this compound Dihydrochloride, especially during disposal procedures, wearing appropriate personal protective equipment is mandatory. This includes:
-
Eye Protection: Wear safety glasses with side shields or goggles.[2] If there is a risk of splashing, a face shield should also be used.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, use a neutralizing agent if available.[2] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety department.
Environmental Precautions
This compound Dihydrochloride is classified as slightly hazardous for water.[2] Therefore, it is imperative to prevent it from entering the environment. Do not allow the undiluted product or large quantities of it to reach ground water, water courses, or the sewage system.[2]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound Dihydrochloride, fostering a culture of safety and regulatory compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
